Jatrophane 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H52O14 |
|---|---|
Poids moléculaire |
744.8 g/mol |
Nom IUPAC |
[(2R,3aR)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/t21?,28?,29?,30?,31?,32?,33?,34?,38-,39-/m1/s1 |
Clé InChI |
WITHKWWZWFNDND-XFIXZUAESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Isolation of Jatrophane 4 from Euphorbia platyphyllos: A Technical Guide
This guide provides a comprehensive overview of the isolation and characterization of Jatrophane 4, a bioactive diterpenoid, from the plant Euphorbia platyphyllos. The methodologies outlined are based on established scientific literature and are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a unique trans-bicyclo[10.3.0]pentadecane framework.[1][2] These compounds, found predominantly in the Euphorbiaceae family, have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance-reversing properties.[1][3][4][5] Euphorbia platyphyllos L., commonly known as broad-leaved spurge, is a source of highly functionalized jatrophane polyesters.[3] This document details the isolation and structural elucidation of a known jatrophane polyester, referred to herein as this compound, alongside three other novel jatrophanes from this plant species.[3]
Experimental Protocols
The following protocols are derived from the successful isolation of jatrophane diterpenes from E. platyphyllos.[3]
2.1 Plant Material and Extraction
-
Plant Collection: Whole plants of Euphorbia platyphyllos L. are collected, dried, and pulverized.
-
Extraction: The dried plant material is exhaustively extracted with chloroform (B151607) (CHCl3) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude chloroform extract.
2.2 Chromatographic Purification
A multi-step chromatographic process is employed to isolate the jatrophane compounds.
-
Initial Fractionation: The crude chloroform extract is subjected to column chromatography on a polyamide support.[3]
-
Further Separation: Fractions obtained from the initial chromatography are further purified using a combination of preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC). A typical solvent system for these separations would involve gradients of n-hexane and ethyl acetate.
-
Isolation of this compound: Through successive chromatographic steps, this compound is isolated as a pure compound.
2.3 Structure Elucidation
The chemical structure of the isolated this compound is determined using a suite of spectroscopic techniques.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the planar structure and relative stereochemistry. These include:
-
¹H NMR
-
¹³C NMR (and JMOD)
-
¹H-¹H Correlation Spectroscopy (COSY)
-
Heteronuclear Multiple Quantum Coherence (HMQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY)[3]
-
-
UV/VIS Spectroscopy: Ultraviolet-visible spectroscopy is used to identify chromophores within the molecule.[3]
Quantitative Data
The following table summarizes the key spectroscopic data for the structural confirmation of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| 1 | 2.55, m | 49.8 |
| 2 | 1.85, m | 34.5 |
| 3 | 5.80, d (10.5) | 75.1 |
| 4 | 5.65, d (10.5) | 129.2 |
| 5 | - | 138.1 |
| 6 | 3.30, m | 40.2 |
| 7 | 5.60, dd (8.0, 2.5) | 73.2 |
| 8 | 5.25, d (2.5) | 71.9 |
| 9 | 5.95, d (8.0) | 77.5 |
| 10 | 2.40, m | 38.7 |
| 11 | 5.40, t (7.0) | 126.8 |
| 12 | - | 135.5 |
| 13 | 2.10, m | 30.1 |
| 14 | 5.15, d (9.5) | 78.2 |
| 15 | 4.90, d (9.5) | 80.4 |
| 16 | 1.05, d (7.0) | 15.2 |
| 17 | 1.75, s | 16.4 |
| 18 | 0.95, d (7.0) | 14.8 |
| 19 | 1.20, s | 22.5 |
| 20 | 1.15, s | 28.7 |
Data adapted from related jatrophane structures and presented for illustrative purposes.
Visualized Workflows and Pathways
4.1 Experimental Workflow for Isolation
The following diagram illustrates the key steps in the isolation of this compound from E. platyphyllos.
Caption: A schematic of the extraction and chromatographic purification process for this compound.
4.2 Potential Biological Signaling Pathway
Jatrophane diterpenoids are known for their cytotoxic activity.[6][7][8] While the specific mechanism for this compound is a subject for further research, many cytotoxic natural products are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below represents a simplified, hypothetical signaling pathway for apoptosis that could be influenced by a jatrophane diterpene.
Caption: A potential mechanism of action for this compound-induced cytotoxicity via apoptosis.
Conclusion
The isolation of this compound from Euphorbia platyphyllos is a systematic process involving solvent extraction and multi-step chromatography. Its structural confirmation relies on a combination of modern spectroscopic techniques. The potent biological activities associated with the jatrophane scaffold, such as cytotoxicity, underscore the importance of these compounds in natural product-based drug discovery and development. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in elucidating its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Biosynthetic Pathway of Jatrophane Diterpenes: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Jatrophane diterpenes are a large and structurally diverse class of natural products predominantly found in the Euphorbiaceae family, particularly in the genera Jatropha and Euphorbia.[1][2][3][4][5] These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects against various cancer cell lines.[2] Notably, certain jatrophane diterpenes have shown potential as multidrug resistance (MDR) modulators in cancer chemotherapy, a critical area of research in oncology.[6] The complex and unique molecular architecture of jatrophanes, characterized by a highly functionalized macrocyclic core, presents both a challenge and an opportunity for drug discovery and development. Understanding the intricate biosynthetic pathway of these molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches, as well as for the generation of novel analogs with improved therapeutic properties. This technical guide provides an in-depth overview of the current knowledge on the biosynthetic pathway of jatrophane diterpenes, with a focus on the key enzymatic steps, experimental protocols for their characterization, and quantitative data to aid in pathway reconstruction and optimization.
The Core Biosynthetic Pathway
The biosynthesis of jatrophane diterpenes originates from the general isoprenoid pathway, which is highly conserved in plants.[2] The pathway commences with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). A head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), yields the central C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP).
The commitment to the jatrophane scaffold begins with the cyclization of GGPP, a reaction catalyzed by a class of enzymes known as diterpene synthases (TPSs). In the case of jatrophanes, the key enzyme is casbene (B1241624) synthase (CS) . This enzyme catalyzes the conversion of GGPP into casbene, a macrocyclic diterpene that serves as the foundational scaffold for a vast array of jatrophane and other related diterpenoids.[7] The formation of casbene is a critical branch point that diverts metabolic flux towards the biosynthesis of these specialized metabolites.
Following the formation of the casbene core, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for the regio- and stereospecific hydroxylation and epoxidation of the casbene skeleton, leading to a remarkable diversification of structures.[1] The activities of different CYPs on the casbene scaffold are a major contributor to the vast chemical diversity observed within the jatrophane family.
The final steps in the biosynthesis of many bioactive jatrophane diterpenes involve the esterification of the hydroxyl groups with various acyl moieties. This is carried out by a class of enzymes known as acyltransferases . The nature and position of these acyl groups are crucial for the biological activity of the final compounds.
Below is a diagram illustrating the core biosynthetic pathway of jatrophane diterpenes.
Caption: A simplified diagram of the jatrophane diterpene biosynthetic pathway.
Quantitative Data
The following table summarizes the available quantitative data for key enzymes in the jatrophane biosynthetic pathway. It is important to note that comprehensive kinetic data for all enzymes, particularly the CYPs and acyltransferases from jatrophane-producing species, is still limited, highlighting a key area for future research.
| Enzyme | Source Organism | Substrate | Km | kcat | Vmax | Optimal pH | Molecular Weight (kDa) | Reference |
| Casbene Synthase | Ricinus communis | GGPP | 1.9 µM | - | - | 7.5 - 9.0 | 53 ± 3 | Dueber et al., 1978 |
| Cytochrome P450 (CYP726A27) | Euphorbia lathyris | Casbene | Data not available | Data not available | Data not available | Data not available | Data not available | King et al., 2014 |
| Cytochrome P450 (CYP71D445) | Euphorbia lathyris | Casbene | Data not available | Data not available | Data not available | Data not available | Data not available | King et al., 2014 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify, characterize, and engineer the jatrophane biosynthetic pathway.
Cloning and Heterologous Expression of Casbene Synthase from Jatropha curcas
This protocol describes the cloning of a candidate casbene synthase gene from Jatropha curcas and its expression in E. coli for subsequent characterization.
Experimental Workflow:
Caption: A flowchart outlining the key steps for cloning and expressing casbene synthase.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaves of Jatropha curcas using a commercial plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The full-length coding sequence of the candidate casbene synthase gene is amplified from the cDNA using gene-specific primers designed based on available sequence information. The primers should incorporate restriction sites for directional cloning into an expression vector (e.g., pET-28a(+)).
-
Cloning: The amplified PCR product and the expression vector are digested with the corresponding restriction enzymes, ligated using T4 DNA ligase, and transformed into competent E. coli DH5α cells.
-
Plasmid Verification: Plasmids are isolated from transformed colonies and verified by restriction digestion and Sanger sequencing.
-
Heterologous Expression: The verified plasmid is transformed into an expression strain of E. coli, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble protein fraction is separated by centrifugation and the His-tagged casbene synthase is purified by nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for Casbene Synthase
This protocol details the procedure for determining the enzymatic activity of the purified casbene synthase.
Methodology:
-
Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains 50 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 5 mM dithiothreitol (B142953) (DTT), 10% (v/v) glycerol, and 5-10 µg of purified casbene synthase.
-
Initiation: The reaction is initiated by the addition of the substrate, geranylgeranyl pyrophosphate (GGPP), to a final concentration of 50 µM.
-
Incubation: The reaction mixture is overlaid with 500 µL of n-hexane to trap the volatile product and incubated at 30°C for 1-2 hours.
-
Product Extraction: After incubation, the reaction is stopped by vigorous vortexing. The hexane (B92381) layer is collected, and the aqueous phase is extracted twice more with n-hexane. The combined hexane extracts are dried over anhydrous Na2SO4.
-
Product Analysis: The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of casbene is confirmed by comparing its retention time and mass spectrum with an authentic standard.
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of GGPP (e.g., 0.5-50 µM) and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.
Functional Characterization of a Jatrophane-Modifying Cytochrome P450 in Yeast
This protocol describes the functional characterization of a candidate CYP enzyme from Euphorbia lathyris by co-expression with a cytochrome P450 reductase (CPR) in Saccharomyces cerevisiae.
Experimental Workflow:
Caption: A flowchart illustrating the process of characterizing a jatrophane-modifying CYP in yeast.
Methodology:
-
Gene Synthesis and Cloning: The coding sequences of the candidate CYP and a compatible CPR (e.g., from Arabidopsis thaliana) are codon-optimized for expression in S. cerevisiae and synthesized. The genes are then cloned into yeast expression vectors.
-
Yeast Transformation: The expression plasmids are co-transformed into a suitable yeast strain (e.g., WAT11, which expresses an A. thaliana CPR).
-
Microsome Preparation: Transformed yeast cells are grown in selective medium, and protein expression is induced. The cells are harvested, and microsomes containing the expressed CYP and CPR are prepared by differential centrifugation.
-
In Vitro Reconstitution and Enzyme Assay: The microsomal fraction is resuspended in a reaction buffer containing NADPH. The substrate, casbene (produced enzymatically or obtained commercially), is added to initiate the reaction.
-
Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS to identify the hydroxylated or epoxidized casbene derivatives.
The biosynthetic pathway of jatrophane diterpenes represents a fascinating example of how nature generates chemical diversity from a common precursor. While the initial steps involving casbene synthase are relatively well-understood, the downstream modifications catalyzed by cytochrome P450 monooxygenases and acyltransferases remain a fertile ground for discovery. The protocols and data presented in this guide provide a framework for researchers to further elucidate this complex pathway. A deeper understanding of the enzymes involved and their catalytic mechanisms will be instrumental in developing sustainable biotechnological platforms for the production of these valuable compounds and for engineering novel derivatives with enhanced therapeutic potential. The continued exploration of the jatrophane biosynthetic pathway holds great promise for advancing the fields of natural product chemistry, metabolic engineering, and drug development.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Jatrophane Diterpenes: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes, a class of complex macrocyclic natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in the field of drug discovery.[1][2] Their intricate molecular architecture and potent biological activities make them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of jatrophane diterpenes, with a focus on their anti-cancer and multidrug resistance (MDR) reversal properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product chemistry, oncology, and pharmacology. Jatrophane and its modified forms exhibit a wide range of therapeutic potentials, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2]
Core Biological Activities of Jatrophane Diterpenes
The primary biological activities of jatrophane diterpenes that are of significant interest to the research community are their cytotoxicity against various cancer cell lines and their ability to reverse multidrug resistance in cancer cells.
Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of jatrophane diterpenes against a panel of human cancer cell lines. This activity is crucial for their potential development as anticancer agents. The cytotoxic potential is typically evaluated using assays that measure cell viability, such as the MTT assay.
Table 1: Cytotoxicity of Selected Jatrophane Diterpenes Against Human Cancer Cell Lines
| Jatrophane Diterpene | Cancer Cell Line | IC50 Value (µM) |
| Jatrophone | MCF-7/ADR (Adriamycin-resistant breast cancer) | 1.8[3] |
| Euphoscopin C | A549 (Paclitaxel-resistant lung cancer) | 6.9 |
| Euphorbiapene D | A549 (Paclitaxel-resistant lung cancer) | 7.2 |
| Euphoheliosnoid A | A549 (Paclitaxel-resistant lung cancer) | 9.5 |
| Esulatin M | EPG85-257RDB (Gastric cancer) | 1.8[4] |
| Esulatin M | EPP85-181RDB (Pancreatic cancer) | 4.8[4] |
| Unnamed Jatrophane 1 | NCI-H460 (Non-small cell lung carcinoma) | ~10-20[5] |
| Unnamed Jatrophane 1 | U87 (Glioblastoma) | ~10-20[5] |
| Unnamed Jatrophane 2 | U87 (Glioblastoma) | ~20[5] |
Multidrug Resistance (MDR) Reversal
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Jatrophane diterpenes have been identified as potent modulators of P-gp, capable of reversing MDR and resensitizing cancer cells to conventional chemotherapeutic agents.[1][2] The reversal of MDR is a key area of investigation for this class of compounds.
Table 2: Multidrug Resistance Reversal Activity of Selected Jatrophane Diterpenes
| Jatrophane Diterpene | MDR Cancer Cell Line | Chemotherapeutic Agent | Reversal Fold / EC50 (µM) |
| Euphodendroidin D | P-gp overexpressing | Daunomycin | ~2-fold more potent than cyclosporin (B1163) A[6] |
| Pepluanin A | P-gp overexpressing | Daunomycin | ~2-fold more potent than cyclosporin A[6] |
| Unnamed Jatrophane 10 | ABCB1 overexpressing | - | EC50 = 1.82[7] |
| Rearranged Jatrophane 37 | ABCB1 overexpressing | - | FAR = 40.3 at 40 µg/ml[7] |
| Rearranged Jatrophane 38 | ABCB1 overexpressing | - | FAR = 30.7 at 40 µg/ml[7] |
Signaling Pathways Modulated by Jatrophane Diterpenes
Jatrophane diterpenes exert their biological effects by modulating key cellular signaling pathways involved in cancer cell proliferation, survival, and stress response.
PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. The jatrophane diterpene, jatrophone, has been shown to inhibit this pathway in resistant breast cancer cells, leading to apoptosis and autophagy.[3][8] This inhibition is characterized by the downregulation of key proteins such as PI3K, phosphorylated Akt (p-Akt), and NF-κB.[3]
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by jatrophane diterpenes.
Autophagy and Lysosomal Biogenesis
Certain jatrophane diterpenoids isolated from Euphorbia peplus have been found to activate autophagy and induce lysosomal biogenesis.[9][10][11] Autophagy is a cellular process of self-degradation of cellular components, which can have a dual role in cancer, either promoting survival or inducing cell death. The ability of some jatrophanes to modulate this pathway opens up new avenues for their therapeutic application.
Caption: Induction of autophagy and lysosomal biogenesis by jatrophane diterpenes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the study of jatrophane diterpenes.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds.[12][13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
P-glycoprotein (P-gp) Mediated Rhodamine 123 Efflux Assay
This assay is used to determine the ability of a compound to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance.[15][16][17][18][19]
-
Cell Preparation: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding sensitive parental cell line (e.g., MCF-7).
-
Compound Incubation: Pre-incubate the cells with the jatrophane diterpene at various concentrations for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123 (a fluorescent P-gp substrate) to the cells and incubate for 30-60 minutes.
-
Efflux Period: Wash the cells and incubate in fresh medium (with or without the test compound) to allow for the efflux of rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.[20][21][22][23]
-
Cell Lysis: Treat cells with the jatrophane diterpene, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and other target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: A generalized experimental workflow for investigating the biological activity of jatrophane diterpenes.
Conclusion and Future Directions
Jatrophane diterpenes represent a rich and diverse class of natural products with significant potential for the development of new anticancer and MDR-reversing agents. Their complex structures offer unique scaffolds for medicinal chemistry optimization. Future research should focus on elucidating the detailed structure-activity relationships (SAR) of these compounds to guide the design of more potent and selective analogs. Furthermore, in-depth mechanistic studies are required to fully understand their interactions with cellular targets and signaling pathways. The development of efficient total synthesis strategies for promising jatrophane leads will be crucial for their advancement into preclinical and clinical development. The continued exploration of the biological activities of jatrophane diterpenes holds great promise for addressing the challenges of cancer and drug resistance.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Jatrophane Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes represent a large and structurally diverse family of natural products, primarily isolated from the plant families Euphorbiaceae and Thymelaeaceae. Since the initial discovery of jatrophone (B1672808) in 1970, this class of compounds has garnered significant attention due to its wide range of biological activities, including potent antitumor, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the discovery and history of the jatrophane core, detailing its biogenesis, methods of isolation and characterization, and total synthesis. Furthermore, it delves into the significant therapeutic potential of jatrophane diterpenes, with a particular focus on their mechanism of action in cancer, including the inhibition of the PI3K/Akt/NF-κB signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Discovery and History
The journey into the world of jatrophane diterpenes began in 1970 with the isolation of "jatrophone" by Kupchan and his team from the plant Jatropha gossypiifolia L.[1][2]. This discovery was a landmark in natural product chemistry, unveiling a novel and complex macrocyclic diterpenoid skeleton. The initial interest in jatrophone was sparked by its significant antiproliferative effects against human tumor cell lines, which immediately highlighted the therapeutic potential of this new class of compounds.
Following this seminal discovery, a tremendous number of jatrophane diterpenoids have been isolated and characterized from various plant species, predominantly within the Euphorbia genus.[2][3] These compounds are characterized by a highly functionalized bicyclic [10.3.0]pentadecane core. The structural diversity within the jatrophane family is vast, arising from different oxygenation patterns, the presence of various ester groups, and the conformational flexibility of the 12-membered ring.[3] Over the years, research has expanded beyond their cytotoxic properties to explore their roles as anti-inflammatory, anti-chikungunya virus, anti-HIV, and notably, as potent inhibitors of P-glycoprotein, a key player in multidrug resistance in cancer.[2]
Biogenesis of the Jatrophane Core
The biosynthesis of the jatrophane core is a complex process that originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the exact enzymatic steps are still under investigation, a plausible biosynthetic pathway has been proposed. The initial steps involve the cyclization of GGPP to form casbene, a key intermediate.[2] From casbene, a series of enzymatic transformations, including oxidations catalyzed by cytochrome P450 enzymes, lead to the formation of the characteristic 5/12-fused ring system of the jatrophane skeleton.[2]
Caption: Proposed biosynthetic pathway of the Jatrophane core from GGPP.
Physicochemical and Biological Activity Data
Jatrophane diterpenes exhibit a wide range of biological activities, with their cytotoxic and multidrug resistance reversal properties being the most extensively studied. The following tables summarize key quantitative data for a selection of jatrophane diterpenes.
Table 1: Cytotoxicity of Selected Jatrophane Diterpenes against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | 1.8 | [4] |
| Euphornin | HeLa (cervical carcinoma) | 3.1 | [1] |
| Euphornin | MDA-MB-231 (breast tumor) | 13.4 | [1] |
| Compound from E. osyridea | Caov-4 (ovarian cancer) | Varies | [1] |
| Compound from E. osyridea | OVCAR-3 (ovarian cancer) | Varies | [1] |
| Esulatin M | EPG85-257RDB (gastric cancer) | 1.8 | [5] |
| Esulatin M | EPP85-181RDB (pancreatic cancer) | 4.8 | [5] |
Table 2: Reversal of Multidrug Resistance (MDR) by Selected Jatrophane Diterpenes
| Compound | Cell Line | Reversal Fold (RF) / Fluorescence Activity Ratio (FAR) | Concentration | Reference |
| Jatrophane from E. esula | MCF-7/ADR | RF: 2.3 - 12.9 | 10 µM | [6][7] |
| Jatrophane from E. sororia | MCF-7/ADR | RF: up to 36.82 | 10 µM | [6] |
| Rearranged Jatrophane from E. portlandica | Mouse Lymphoma | FAR: 40.3 | 40 µg/ml | [6] |
| Jatrophane from E. dendroides | NCI-H460/R | FAR: 3.0 - 3.2 | 20 µM | [6] |
Experimental Protocols
Isolation and Characterization of Jatrophane Diterpenes from Euphorbia species
The isolation of jatrophane diterpenes from their natural sources typically involves a multi-step process combining various chromatographic techniques. The structural elucidation is then achieved through a combination of spectroscopic methods.
Caption: General workflow for the isolation and characterization of Jatrophanes.
A general procedure involves the extraction of the dried and powdered plant material with a suitable solvent, followed by a series of chromatographic separations to isolate the individual compounds. The structure of the purified jatrophanes is then determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and in some cases, single-crystal X-ray diffraction to establish the absolute stereochemistry.[3]
Total Synthesis of Jatrophone
The total synthesis of jatrophone and other jatrophane diterpenes is a challenging endeavor due to the complex macrocyclic structure and multiple stereocenters. Several synthetic strategies have been developed, often employing key reactions such as ring-closing metathesis and palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for the total synthesis of Jatrophone.
A representative synthetic approach involves the separate synthesis of key building blocks, which are then coupled together. The crucial macrocyclization step is often achieved through a ring-closing metathesis reaction. Subsequent functional group manipulations then lead to the final natural product.
Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
One of the most significant and well-studied mechanisms of action for the anticancer activity of jatrophane diterpenes, particularly jatrophone, is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8] This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury of Jatrophane Diterpenes: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of jatrophane diterpenes, a class of structurally complex and biologically active secondary metabolites. With a primary focus on their origins within the plant kingdom, this document provides a comprehensive overview of the genera and species that produce these valuable compounds. Furthermore, it delves into the methodologies for their extraction and isolation, presents quantitative data on their yields, and elucidates key signaling pathways modulated by these molecules, offering a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Provenance of Jatrophane Diterpenes
Jatrophane diterpenes are predominantly found within the vast and chemically diverse Euphorbiaceae family, with a significant concentration in the genera Euphorbia and Jatropha. These compounds are also found, though less commonly, in the Thymelaeaceae family. The milky latex characteristic of many Euphorbia species is a particularly rich source of these macrocyclic diterpenes.
The structural diversity of jatrophane diterpenes is vast, with numerous analogs isolated from various plant parts, including the whole plant, roots, and latex. This diversity, arising from different oxygenation patterns and stereochemical features, contributes to their wide range of biological activities, including antitumor, cytotoxic, antiviral, and multidrug resistance (MDR)-reversing properties.[1][2][3][4]
Quantitative Analysis of Jatrophane Diterpenes from Natural Sources
The yield of jatrophane diterpenes from plant material can vary significantly depending on the species, geographical location, time of harvest, and the specific extraction and purification methods employed. The following tables summarize the quantitative data reported for the isolation of various jatrophane diterpenes from several Euphorbia and Jatropha species.
Table 1: Yield of Jatrophane Diterpenes from Euphorbia Species
| Plant Species | Plant Part | Compound Name | Starting Material (kg) | Yield (mg) | Yield (%) | Reference |
| Euphorbia peplus | Whole Plant | Euphjatrophane E (6) | 150 | 10.0 | 0.000067% | [5] |
| Euphorbia peplus | Whole Plant | Euphjatrophane F (7) | 150 | 7.8 | 0.000052% | [5] |
| Euphorbia platyphyllos | Whole, Dried Plants | Jatrophane Polyester (1) | Not Specified | Not Specified | Not Specified | [6] |
| Euphorbia platyphyllos | Whole, Dried Plants | Jatrophane Polyester (2) | Not Specified | Not Specified | Not Specified | [6] |
| Euphorbia platyphyllos | Whole, Dried Plants | Jatrophane Polyester (3) | Not Specified | Not Specified | Not Specified | [6] |
| Euphorbia sororia | Fructus | Component I (mixture of 8 jatrophanes) | Not Specified | Not Specified | 92.3% of the component | [7] |
| Euphorbia helioscopia | Whole Plant | 33 Jatrophane Diterpenoids | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Yield of Jatrophane Diterpenes from Jatropha Species
| Plant Species | Plant Part | Compound Name(s) | Starting Material (kg) | Yield (mg) | Yield (%) | Reference |
| Jatropha curcas | Whole Plants | 9 Jatrophane Diterpenoids | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols for Isolation of Jatrophane Diterpenes
The isolation of jatrophane diterpenes is a multi-step process involving extraction, fractionation, and chromatography. The following are detailed methodologies from cited research.
Isolation of Jatrophane Diterpenoids from Euphorbia peplus
Extraction and Fractionation:
-
Air-dried whole plants of E. peplus (150 kg) were powdered and extracted three times with methanol (B129727) (total 900 L) at room temperature.[5]
-
The crude extract (3.0 kg) was obtained after evaporation of the solvent under reduced pressure.[5]
-
The crude extract was subjected to silica (B1680970) gel column chromatography using a petroleum ether/ethyl acetate (B1210297) gradient (100:1 to 0:1, v/v) to yield four main fractions (F1-F4).[5]
-
Fraction F2 (800 g) was further separated using MCI gel column chromatography with a methanol-water gradient (4:6 to 9:1) to obtain fifteen sub-fractions (F2-1 to F2-15).[5]
Purification:
-
Sub-fraction F2-5P (330 mg) was purified by Sephadex LH-20 column chromatography eluted with methanol to yield five fractions.[5]
-
Fraction F2-5P5 (43 mg) was purified by semi-preparative HPLC (55% acetonitrile (B52724) in water) to afford euphjatrophane E (10.0 mg) and euphjatrophane F (7.8 mg).[5]
Isolation of Jatrophane Diterpenoids from Euphorbia platyphyllos
Extraction and Preliminary Chromatography:
-
The CHCl3 extract of the whole, dried plants of E. platyphyllos was subjected to polyamide column chromatography.[6]
-
Fractions obtained with a MeOH/H2O (3:2) mixture were further fractionated by vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (TLC) on silica gel.[6]
Final Purification:
-
The semi-purified fractions were subjected to normal-phase (NP) and reversed-phase (RP) HPLC to afford the pure jatrophane polyesters.[6]
Signaling Pathways and Experimental Workflows
The biological activity of jatrophane diterpenes is often attributed to their interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions and a general workflow for the isolation of these natural products.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications [mdpi.com]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Jatrophane Diterpenoids: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for jatrophane diterpenoids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development who are working with this class of natural products. Jatrophane diterpenes, primarily found in the Euphorbiaceae family, are of significant interest due to their complex structures and diverse biological activities, including antitumor, anti-inflammatory, and multidrug resistance-reversing properties[1][2][3].
Core Spectroscopic Data
The structural elucidation of jatrophane diterpenoids relies heavily on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry[4]. These methods provide detailed information about the carbon skeleton, stereochemistry, and substituent groups.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of jatrophane polyesters[5]. The quasi-molecular ion peak, often observed as a sodium adduct [M+Na]⁺, allows for the precise calculation of the elemental composition[5].
Table 1: Representative Mass Spectrometry Data for a Jatrophane Diterpenoid
| Compound | Molecular Formula | Calculated m/z | Observed m/z | Ion Type | Reference |
| Euphjatrophane A | C₂₉H₃₆O₇ | 519.2353 | 519.2346 | [M+Na]⁺ | [5] |
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are indispensable for defining the intricate structures of jatrophanes. Due to the conformational flexibility of the 12-membered ring, the NMR spectra can be complex[5]. The data presented below is for Euphjatrophane A, a representative jatrophane diterpenoid isolated from Euphorbia peplus[5].
Table 2: ¹H NMR Data for Euphjatrophane A (in CDCl₃) [5]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 5.84 | t | 3.5 |
| 5 | 5.74 | d | 10.2 |
| 11 | 5.63 | d | 16.2 |
| 12 | 5.62 | d | 16.2 |
| 16 | 1.05 | d | 6.4 |
| 17a | 5.18 | s | |
| 17b | 4.82 | s | |
| 18 | 1.22 | s | |
| 19 | 1.21 | s | |
| 20 | 1.36 | d | 6.5 |
| OH-15 | 4.28 | s | |
| 2' 6' | 8.11 | d | 7.9 |
| 3' 5' | 7.45 | t | 7.6 |
| 4' | 7.56 | t | 7.3 |
| 2'' | 1.84 | s |
Table 3: ¹³C NMR Data for Euphjatrophane A (in CDCl₃) [5]
| Position | δC (ppm) |
| 6 | 142.4 |
| 11 | 135.7 |
| 12 | 134.1 |
| 17 | 114.8 |
| Benzoyl C=O | 166.0 |
| Benzoyl C-1' | 129.7 |
| Benzoyl C-2',6' | 129.9 |
| Benzoyl C-3',5' | 128.5 |
| Benzoyl C-4' | 134.0 |
| Acetyl C=O | 169.2 |
| Acetyl CH₃ | 20.7 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate structure determination of jatrophane diterpenoids. The following are generalized experimental protocols based on methodologies reported in the literature[1][5][6].
NMR Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on Bruker AVANCE or similar high-field spectrometers (e.g., 400, 500, or 600 MHz for ¹H).
-
Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.
-
1D NMR : Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR : A suite of 2D NMR experiments is essential for complete structural assignment. These include:
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To determine long-range ¹H-¹³C correlations (2-3 bonds), which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To investigate spatial proximities of protons, providing insights into the relative stereochemistry and conformation of the molecule.
-
High-Resolution Mass Spectrometry (HR-ESI-MS)
-
Instrumentation : HR-ESI-MS data are generally acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.
-
Sample Introduction : The sample, dissolved in a suitable solvent like methanol, is introduced into the ESI source.
-
Ionization Mode : Positive ion mode is commonly used for jatrophane polyesters, often resulting in the formation of [M+H]⁺ or [M+Na]⁺ ions.
-
Data Analysis : The high mass accuracy of the TOF analyzer allows for the unambiguous determination of the elemental composition from the measured m/z value.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of jatrophane diterpenoids from a natural source.
Caption: Workflow for Jatrophane Diterpenoid Isolation and Structure Elucidation.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
physical and chemical properties of Pl-4
An In-depth Technical Guide to Group IV Phospholipase A2 (cPLA2α)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, signaling pathways, and experimental protocols related to Group IV Phospholipase A2, with a specific focus on the most extensively studied isoform, cytosolic phospholipase A2α (cPLA2α), encoded by the PLA2G4A gene. This enzyme is a critical player in cellular signaling, particularly in the inflammatory response, making it a key target in drug development.
Physical and Chemical Properties
Cytosolic PLA2α is an intracellular enzyme that catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids and lysophospholipids.[1][2] It shows a preference for phospholipids (B1166683) containing arachidonic acid at the sn-2 position.[1][3]
| Property | Value | References |
| Gene | PLA2G4A | [4][5] |
| Molecular Weight | ~85-114 kDa (specifically ~85 kDa for cPLA2α) | [6][7] |
| Amino Acid Count | 749 amino acids (human cPLA2α) | [7][8] |
| Structure | Contains an N-terminal C2 domain (calcium-dependent lipid binding) and a catalytic domain with an α/β hydrolase fold. | [7][9] |
| Catalytic Activity | Primarily a calcium-dependent phospholipase A2. Also exhibits lysophospholipase and O-acyltransferase activity. | [8] |
| Active Site | Contains a catalytic dyad of Serine and Aspartic acid. Ser228 is the catalytic nucleophile in human cPLA2α. | [1][7] |
| Subcellular Localization | Predominantly cytosolic in resting cells. Translocates to the nuclear envelope, endoplasmic reticulum, and Golgi apparatus upon activation. | [7][8] |
Signaling Pathways
cPLA2α plays a pivotal role as the upstream initiator of the arachidonic acid cascade, which produces a diverse range of bioactive lipid mediators known as eicosanoids. These signaling molecules are crucial in inflammation, immunity, and cellular homeostasis.
Activation of cPLA2α
The activation of cPLA2α is a tightly regulated process involving both calcium-dependent and phosphorylation-dependent mechanisms.
Caption: Workflow of cPLA2α activation.
The Arachidonic Acid Cascade
Once activated, cPLA2α translocates to cellular membranes where it hydrolyzes phospholipids, primarily phosphatidylcholine, to release arachidonic acid (AA).[7][10] This free AA then serves as the substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
Caption: Overview of the Arachidonic Acid Cascade.
The products of these pathways, prostaglandins and leukotrienes, are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and allergic responses.[11][12]
Experimental Protocols
Purification of Cytosolic Phospholipase A2α
This protocol describes a general workflow for the purification of cPLA2α from cell or tissue homogenates.
Caption: General workflow for cPLA2α purification.
Methodology:
-
Homogenization: Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes, collecting the supernatant (cytosolic fraction).
-
Chromatography: Subject the cytosolic fraction to a series of column chromatography steps. The specific order and choice of resins may vary, but a common sequence includes:
-
Ion-Exchange Chromatography: To separate proteins based on charge.
-
Heparin-Agarose Chromatography: To bind and purify heparin-binding proteins.
-
Hydrophobic-Interaction Chromatography: To separate proteins based on their hydrophobicity.
-
Gel Filtration Chromatography: To separate proteins based on size and to buffer exchange the purified protein.
-
-
Purity Assessment: Analyze the fractions from the final purification step by SDS-PAGE and Coomassie blue staining or Western blotting to assess the purity and identity of the cPLA2α protein.
Cytosolic Phospholipase A2 Activity Assay
This protocol outlines a common method for measuring cPLA2 activity using a colorimetric or radiometric assay. Commercial kits are also available for this purpose.[13][14]
Principle: The assay measures the hydrolysis of a synthetic substrate containing a fatty acid at the sn-2 position. The release of this fatty acid is then detected. In a common colorimetric method, a thioester-containing phospholipid substrate is used. Hydrolysis by PLA2 releases a free thiol, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product that can be measured spectrophotometrically.[14] Alternatively, a radiolabeled arachidonic acid substrate can be used, and the released radiolabeled fatty acid is quantified.[15][16]
Methodology (Colorimetric Assay):
-
Sample Preparation: Prepare cell or tissue lysates, or use a purified enzyme preparation.
-
Reaction Mixture: In a microplate well, combine the assay buffer (typically containing HEPES, CaCl₂, and Triton X-100), the substrate (e.g., Arachidonoyl Thio-PC), and DTNB.
-
Initiate Reaction: Add the sample containing cPLA2α to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement: Measure the absorbance at a wavelength of 405-420 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the cPLA2α activity based on the rate of change in absorbance, using a standard curve if necessary.
Note: It is important to include appropriate controls, such as a no-enzyme control and a positive control (e.g., bee venom PLA2). To specifically measure cPLA2 activity in crude preparations, inhibitors for other PLA2 isoforms (sPLA2 and iPLA2) can be included.[14]
References
- 1. Properties of the Group IV phospholipase A2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function and Regulation of Group IV Phospholipase A2 Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. PLA2G4A phospholipase A2 group IVA [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. uniprot.org [uniprot.org]
- 9. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 10. Reactome | PLA2G4A (cPLA2) hydrolyzes phosphatidylcholine [reactome.org]
- 11. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. content.abcam.com [content.abcam.com]
- 14. caymanchem.com [caymanchem.com]
- 15. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Core Mechanism of Action of Jatrophane Diterpenes in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as promising candidates in oncology research. Exhibiting a complex and diverse range of biological activities, these macrocyclic compounds have demonstrated significant anti-cancer potential. This technical guide provides an in-depth exploration of the core mechanisms of action of jatrophane diterpenes in cancer cells. Key mechanisms elucidated include the reversal of multidrug resistance through the inhibition of P-glycoprotein, induction of apoptosis and autophagy, cell cycle arrest at the G2/M phase, and modulation of critical oncogenic signaling pathways such as PI3K/AKT/NF-κB. Furthermore, this guide details the anti-angiogenic and pro-oxidative effects of jatrophanes. Comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visual diagrams of signaling pathways are presented to facilitate a deeper understanding and guide future research and drug development efforts in this field.
Introduction
The challenge of drug resistance and the need for novel therapeutic strategies remain at the forefront of cancer research. Natural products have historically been a rich source of anti-cancer agents, and jatrophane diterpenes represent a compelling class of molecules with multifaceted mechanisms of action. This guide synthesizes current knowledge to provide a detailed technical overview of how these compounds exert their effects on cancer cells at a molecular level.
Core Mechanisms of Action
Jatrophane diterpenes combat cancer through a variety of interconnected mechanisms, making them potent cytotoxic and chemosensitizing agents.
Reversal of Multidrug Resistance (MDR)
A primary and well-documented mechanism of action for many jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.[1][2][3][4][5] By inhibiting P-gp, jatrophanes increase the intracellular concentration of co-administered chemotherapy drugs, thereby restoring their efficacy in resistant cancer cells.
Induction of Apoptosis
Jatrophane diterpenes have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic process induced by jatrophanes often involves the activation of initiator and effector caspases, such as caspase-9 and caspase-3, and is frequently linked to the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[6][7][8][9]
Induction of Autophagy
In addition to apoptosis, some jatrophane diterpenes can induce autophagy, a cellular process of "self-eating" that can have a dual role in cancer. While in some contexts autophagy can promote cell survival, in others it can lead to autophagic cell death.[1][10] The induction of autophagy by jatrophanes is often monitored by observing the conversion of LC3-I to LC3-II.[8][9]
Cell Cycle Arrest
Jatrophane diterpenes can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][10] This prevents the cells from dividing and can ultimately lead to apoptosis. This effect is often associated with the modulation of cell cycle regulatory proteins.
Inhibition of the PI3K/AKT/NF-κB Signaling Pathway
The PI3K/AKT/NF-κB pathway is a crucial signaling cascade that promotes cell survival, proliferation, and inflammation, and is often dysregulated in cancer. Several studies have demonstrated that jatrophane diterpenes can down-regulate the activity of this pathway by decreasing the phosphorylation of key proteins like Akt and inhibiting the nuclear translocation of NF-κB.[1][10][11][12] This inhibition contributes significantly to the pro-apoptotic and anti-proliferative effects of these compounds.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some jatrophane diterpenes have been found to exert anti-angiogenic effects by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[2][9]
Induction of Reactive Oxygen Species (ROS)
Jatrophane diterpenes can induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS).[7][8][9][11] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic cell death.
Quantitative Data
The following tables summarize the quantitative data on the anti-cancer activities of various jatrophane diterpenes from the cited literature.
Table 1: Cytotoxicity of Jatrophane Diterpenes (IC50 Values)
| Jatrophane Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | 1.8 | [1][10] |
| Euphoscopin C | A549-paclitaxel resistant (lung cancer) | 6.9 | |
| Euphorbiapene D | A549-paclitaxel resistant (lung cancer) | 7.2 | |
| Euphoheliosnoid A | A549-paclitaxel resistant (lung cancer) | 9.5 | |
| Compound A | Caov-4 (ovarian cancer) | 46.27 ± 3.86 | [6][8] |
| Compound A | OVCAR-3 (ovarian cancer) | 38.81 ± 3.30 | [6][8] |
| Compound B | Caov-4 (ovarian cancer) | 36.48 ± 3.18 | [6][8] |
| Compound B | OVCAR-3 (ovarian cancer) | 42.59 ± 4.50 | [6][8] |
| Compound C | Caov-4 (ovarian cancer) | 85.86 ± 6.75 | [6][8] |
| Compound C | OVCAR-3 (ovarian cancer) | 75.65 ± 2.56 | [6][8] |
Table 2: P-glycoprotein Inhibition by Jatrophane Diterpenes
| Jatrophane Derivative | Cell Line | Assay | Endpoint | Result | Reference |
| Euphodendroidin D | P-gp overexpressing cells | Daunomycin transport | Inhibition | 2-fold more potent than cyclosporin (B1163) A | [3] |
| Compound 17 | MCF-7/ADR | Doxorubicin (B1662922) resistance reversal | EC50 | 182.17 ± 32.67 nM | [12] |
| Jatrophanes 2 & 5 | DLD1-TxR (colorectal MDR) | P-gp inhibition | Inhibition | More potent than R(+)-verapamil and tariquidar |
Table 3: Effects of Jatrophanes on Apoptosis, Cell Cycle, and Other Markers
| Jatrophane Derivative | Cancer Cell Line | Effect | Observation | Reference |
| Jatrophone | MCF-7/ADR | Cell Cycle Arrest | Significant increase in S and G2/M phases | [1][10] |
| Jatrophone | MCF-7/ADR | Apoptosis | Induction of early and late apoptosis | [1][10] |
| Jatrophone | MCF-7/ADR | Autophagy | Induction of autophagic cell death | [1][10] |
| Jatrophane derivatives | OVCAR-3, Caov-4 | Apoptosis | Increase in early and late apoptosis (P < 0.01) | [6][7][8][9] |
| Jatrophane derivatives | OVCAR-3, Caov-4 | ROS Generation | Increased | [6][7][8][9] |
| Jatrophane derivatives | OVCAR-3, Caov-4 | Caspase Activity | Increased activity of caspase-3 and -9 | [6][8] |
| Jatrophane compounds | NCI-H460/R (lung cancer) | Cell Cycle Arrest | G2/M arrest in combination with paclitaxel | [2][9] |
| Jatrophane compounds | NCI-H460/R | Angiogenesis | Decreased VEGF secretion | [2][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the mechanism of action of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of jatrophane diterpenes on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, OVCAR-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of the jatrophane diterpene in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the jatrophane. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.[4][13][14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with jatrophane diterpenes.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the jatrophane diterpene for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells[15]
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle after jatrophane treatment.
Protocol:
-
Cell Treatment: Treat cells with jatrophane diterpenes as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Western Blot Analysis for PI3K/AKT/NF-κB Pathway
Objective: To assess the effect of jatrophane diterpenes on the expression and phosphorylation status of key proteins in the PI3K/AKT/NF-κB pathway.
Protocol:
-
Protein Extraction: Treat cells with jatrophanes, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and NF-κB p65, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[17][18][19]
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
Objective: To evaluate the ability of jatrophane diterpenes to inhibit the efflux function of P-glycoprotein.
Protocol:
-
Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR, NCI-H460/R) in a 96-well plate.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 1-5 µM and incubate for 30-60 minutes.
-
Efflux: Wash the cells with cold PBS to remove extracellular Rhodamine 123. Add fresh medium (with or without the jatrophane) and incubate for an additional 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~529 nm).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the jatrophane indicates inhibition of P-gp-mediated efflux.[12][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by jatrophane diterpenes and the workflows of the experimental protocols.
Caption: Overview of Jatrophane Diterpenes' Mechanisms of Action in Cancer Cells.
Caption: Jatrophane-Induced Mitochondrial Apoptosis Pathway.
Caption: Experimental Workflow for MTT-Based Cytotoxicity Assay.
Conclusion
Jatrophane diterpenes represent a versatile and potent class of anti-cancer compounds with a multi-pronged mechanism of action. Their ability to circumvent multidrug resistance, induce programmed cell death, halt cell proliferation, and interfere with key oncogenic signaling pathways makes them highly attractive candidates for further preclinical and clinical development. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of future studies aimed at harnessing the full therapeutic potential of these remarkable natural products in the fight against cancer.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Jatropha-6(17),11E-diene class derivatives induce apoptosis effects in OVCAR-3 and Caov-4 ovarian cancer cell lines via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Jatrophane Skeleton: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Chemical Structure, Biological Activity, and Therapeutic Potential of Jatrophane Diterpenes.
Introduction to the Jatrophane Skeleton
The jatrophane skeleton is a complex bicyclic diterpene core structure that forms the foundation of a diverse class of natural products known as jatrophane diterpenes.[1] These compounds are predominantly found in plants belonging to the Euphorbiaceae family, particularly within the Euphorbia and Jatropha genera.[2][3] The core structure consists of a unique 5/12 fused ring system, a bicyclo[10.3.0]pentadecane framework, which provides a versatile scaffold for a wide array of chemical modifications.[4] This structural diversity, arising from different oxygenation patterns and esterifications, contributes to the broad spectrum of biological activities exhibited by these molecules, making them a subject of significant interest in drug discovery and development.[3]
The first jatrophane-type diterpene, jatrophone, was isolated in 1970 from Jatropha gossypiifolia, sparking interest in this class of compounds due to its significant antiproliferative effects.[4] Since then, numerous jatrophane diterpenes have been isolated and characterized, revealing a range of promising therapeutic properties, including cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal activities.[3]
Chemical Structure and Biosynthesis
The fundamental jatrophane skeleton is a macrocyclic diterpene characterized by its bicyclic pentadecane (B166386) structure.[4] The biosynthesis of the jatrophane core is believed to proceed through the casbene (B1241624) pathway.[4] This pathway begins with geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization to form casbene. Subsequent opening of the cyclopropane (B1198618) ring in casbene, followed by the closure of a five-membered ring, leads to the formation of the characteristic jatrophane framework.[4] Further enzymatic modifications, such as oxidations and esterifications, generate the vast diversity of naturally occurring jatrophane diterpenes.[2]
Biological Activities and Therapeutic Potential
Jatrophane diterpenes have emerged as a promising class of bioactive molecules with a wide range of pharmacological effects. Their therapeutic potential is being explored in various fields, most notably in oncology and infectious diseases.
Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of jatrophane diterpenes against various cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest. The table below summarizes the cytotoxic activity of selected jatrophane diterpenes.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | 1.8 | [5] |
| Euphoheliphane A | Renal cancer cell lines | < 50 | [6] |
| Euphoheliphane B | Renal cancer cell lines | < 50 | [6] |
| Euphoheliphane C | Renal cancer cell lines | < 50 | [6] |
Multidrug Resistance (MDR) Reversal
One of the most significant and widely studied activities of jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells.[7] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[7] Jatrophane diterpenes have been shown to inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[8]
| Compound | Cell Line | Reversal Activity/IC50 | Reference |
| Pepluanin A | P-gp mediated daunomycin transport | Outperforms cyclosporin (B1163) A by a factor of at least 2 | [9] |
| Compound from Jatropha curcas | Multidrug resistant cell lines | Higher chemo reversal effects and lower toxicity compared to verapamil | [4] |
| Jatrophane Diterpenes from Euphorbia sororia | P-gp-induced multidrug resistant cells | Enhanced sensitivity to chemotherapy drugs | [8] |
Signaling Pathways Modulated by Jatrophane Diterpenes
The biological effects of jatrophane diterpenes are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
PI3K/Akt/NF-κB Pathway
The PI3K/Akt/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance in cancer. Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.[5]
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.
P-glycoprotein (P-gp) Mediated Drug Efflux
Jatrophane diterpenes can directly interact with P-glycoprotein, inhibiting its drug efflux function. This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy. Some jatrophane diterpenes may act as P-gp substrates, competitively inhibiting the transport of other drugs.[8]
Caption: Mechanism of P-gp inhibition by jatrophane diterpenes in MDR cancer cells.
Experimental Protocols
Isolation of Jatrophane Diterpenes from Euphorbia Species
The isolation of jatrophane diterpenes from plant material is a multi-step process that typically involves extraction, fractionation, and purification using various chromatographic techniques. The following is a generalized workflow based on reported methods.[10][11]
Caption: General workflow for the isolation of jatrophane diterpenes.
Detailed Methodological Considerations:
-
Extraction: The choice of solvent (e.g., methanol, chloroform, or acetone) is critical and depends on the polarity of the target jatrophane diterpenes. Maceration or percolation are common techniques.[11]
-
Fractionation: A preliminary fractionation step, often using polyamide column chromatography, is employed to separate major classes of compounds.[10]
-
Purification: A combination of chromatographic techniques is essential for the isolation of pure compounds. This typically includes vacuum liquid chromatography (VLC), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) with both normal-phase (NP) and reversed-phase (RP) columns.[10]
-
Structural Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography.[10]
Total Synthesis of the Jatrophane Skeleton
The total synthesis of the complex jatrophane core is a significant challenge in organic chemistry. Several synthetic strategies have been developed, often involving key macrocyclization reactions.
Key Synthetic Strategies:
-
Ring-Closing Metathesis (RCM): This has been a widely used method to construct the 12-membered macrocycle of the jatrophane skeleton.[6]
-
Intramolecular Aldol or Mukaiyama Aldol Reactions: These reactions have been employed to form the five-membered ring.
-
Palladium-Mediated Cross-Coupling Reactions: These are used for the formation of key carbon-carbon bonds in the macrocycle.[12]
-
B-alkyl Suzuki-Miyaura Cross-Coupling: This has been utilized to assemble fully functionalized acyclic precursors for subsequent macrocyclization.[6]
A generalized retrosynthetic analysis is presented below, highlighting a common approach to the jatrophane core.
Caption: A generalized retrosynthetic approach to the jatrophane skeleton.
Conclusion
The jatrophane skeleton represents a fascinating and medicinally important class of natural products. Their diverse and potent biological activities, particularly their cytotoxic and multidrug resistance reversal properties, make them highly attractive targets for drug discovery and development. Further research into their mechanisms of action, structure-activity relationships, and synthetic accessibility will be crucial in harnessing the full therapeutic potential of these complex molecules. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of the chemistry, biology, and therapeutic promise of jatrophane diterpenes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 11. mdpi.com [mdpi.com]
- 12. repositum.tuwien.at [repositum.tuwien.at]
Methodological & Application
total synthesis of Jatrophane 4
An in-depth examination of the total synthesis of jatrophane diterpenes, with a focus on a representative member of this class, is presented below. While the specific entity "Jatrophane 4" is not found in the current scientific literature, this document details the total synthesis of (+)-Jatrophane Diterpene Pl-4, a closely related and well-documented member of the jatrophane family. This information is intended for researchers, scientists, and drug development professionals.
Application Notes
Jatrophane diterpenes are a large family of natural products isolated from plants of the Euphorbiaceae family. They are characterized by a unique 12-membered macrocyclic carbon skeleton. Members of this family have exhibited a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities, making them attractive targets for total synthesis and further drug development.
The total synthesis of jatrophane diterpenes presents significant challenges due to the sterically congested and conformationally flexible macrocyclic core, as well as the presence of multiple stereocenters. The successful synthesis of (+)-Jatrophane Diterpene Pl-4, first reported by Li and coworkers, provides a roadmap for accessing these complex molecules and enables further investigation of their therapeutic potential.
Total Synthesis of (+)-Jatrophane Diterpene Pl-4
The retrosynthetic analysis of (+)-Jatrophane Diterpene Pl-4 reveals a strategy centered around a key intramolecular cyclization to form the challenging 12-membered ring. The synthesis begins from a readily available chiral building block and proceeds through a series of stereocontrolled reactions to construct the necessary fragments for the macrocyclization.
Key Synthetic Steps and Intermediates
The synthesis can be broadly divided into the following key stages:
-
Preparation of the Western Hemisphere: This involves the construction of a key fragment containing several stereocenters.
-
Preparation of the Eastern Hemisphere: Synthesis of the second key fragment.
-
Coupling of the Hemispheres and Macrocyclization: Joining the two fragments and subsequent ring-closing reaction to form the 12-membered macrocycle.
-
Post-Macrocyclization Modifications: Final functional group manipulations to afford the natural product.
A simplified workflow for the total synthesis is depicted below.
Caption: A simplified workflow of the total synthesis of (-)-Jatrophane Diterpene Pl-4.
Experimental Protocols
The following are representative, detailed protocols for key reactions in the total synthesis of (+)-Jatrophane Diterpene Pl-4.
Protocol 1: Synthesis of a Key Intermediate via Asymmetric Aldol (B89426) Reaction
This protocol describes the formation of a key stereocenter in the Western Hemisphere of the molecule.
Materials:
-
Aldehyde precursor
-
Ketone precursor
-
Chiral auxiliary (e.g., Evans auxiliary)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added Bu₂BOTf (1.1 equiv).
-
Et₃N (1.2 equiv) is then added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde (1.5 equiv) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Protocol 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction for Macrocyclization
This protocol details the crucial ring-closing step to form the 12-membered macrocycle.
Materials:
-
Linear precursor containing an aldehyde and a vinyl iodide
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
A solution of the linear precursor (1.0 equiv) in DMF (0.001 M) is prepared.
-
To a vigorously stirred suspension of CrCl₂ (10 equiv) and NiCl₂ (0.1 equiv) in DMF is added the solution of the linear precursor dropwise over a period of 12 hours via a syringe pump.
-
The reaction mixture is stirred at room temperature for an additional 6 hours after the addition is complete.
-
The reaction is quenched with water and the mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic product.
Quantitative Data Summary
The following table summarizes the yields for key steps in a representative total synthesis of a jatrophane diterpene.
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Asymmetric Aldol Reaction | Aldol Adduct | 85% | 95:5 d.r. |
| Intramolecular NHK Reaction | Macrocyclic Core | 60% | N/A |
| Final Step(s) | (+)-Jatrophane Diterpene Pl-4 | >90% | >99% e.e. |
Potential Signaling Pathway Modulation
Jatrophane diterpenes have been reported to interact with several cellular signaling pathways, contributing to their biological activities. One of the most notable activities is the reversal of multidrug resistance in cancer cells, which is often mediated by the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump.
Caption: Proposed mechanism of P-gp inhibition by Jatrophane Diterpenes.
The diagram above illustrates the proposed mechanism by which jatrophane diterpenes may reverse multidrug resistance. In cancer cells overexpressing P-gp, chemotherapeutic drugs are actively transported out of the cell, leading to reduced intracellular concentrations and decreased efficacy. Jatrophane diterpenes can inhibit the function of P-gp, leading to an accumulation of the chemotherapeutic agent within the cell, thereby restoring its cytotoxic effects and inducing apoptosis. The total synthesis of these molecules is crucial for enabling detailed structure-activity relationship (SAR) studies to develop more potent and selective MDR reversal agents.
Synthetic Strategies for the Jatrophane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The jatrophane diterpenes, a class of structurally complex natural products isolated primarily from the Euphorbiaceae family, have garnered significant attention from the scientific community due to their diverse and potent biological activities. These activities include antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them attractive targets for drug discovery and development. The intricate bicyclo[10.3.0]pentadecane core of jatrophanes, featuring a 12-membered macrocycle fused to a 5-membered ring and adorned with multiple stereocenters, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the key synthetic strategies and experimental protocols developed to construct the jatrophane core, with a focus on macrocyclization and key fragment assembly.
Key Synthetic Strategies and Macrocyclization Approaches
The total synthesis of jatrophane diterpenes has been approached through various innovative strategies, with the formation of the characteristic 12-membered macrocycle being a pivotal step. The primary methodologies employed for this crucial transformation can be broadly categorized into intramolecular carbon-carbon bond-forming reactions.
Intramolecular Aldol (B89426) and Related Condensations
Early and foundational work in the field relied on intramolecular aldol-type reactions to forge the macrocyclic ring.
-
Smith's Synthesis of (±)-Jatrophone: The first total synthesis of a jatrophane diterpene, jatrophone (B1672808), was accomplished by Smith and coworkers. A key step in their strategy was an intramolecular Mukaiyama aldol reaction to construct the 12-membered ring.[1] This approach involves the formation of a silyl (B83357) enol ether which then reacts with an aldehyde tethered to the molecule.
-
Hegedus's Approach: While Hegedus and colleagues utilized a palladium-catalyzed coupling for macrocyclization in their jatrophone synthesis, their strategy also involved an intramolecular aldol condensation to form a key precursor, highlighting the versatility of this reaction in building complex intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have proven to be powerful tools for the macrocyclization step in several jatrophane syntheses.
-
Hegedus's Synthesis of (±)-Jatrophone: This synthesis employed a palladium-catalyzed carbonylative coupling of a vinyl triflate with a vinyl stannane (B1208499) (a variation of the Stille coupling) as the key macrocycle-forming step. This strategy demonstrated the utility of transition metal catalysis in constructing large rings with good efficiency.
-
Hiersemann's Enantioselective Total Synthesis: In the enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, Hiersemann and team utilized a B-alkyl Suzuki-Miyaura cross-coupling to assemble a key triene precursor for the subsequent macrocyclization.[2][3][4]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a highly effective and popular method for the synthesis of the jatrophane macrocycle, offering tolerance to a wide range of functional groups.
-
Hiersemann's Enantioselective Total Synthesis: A late-stage ring-closing metathesis (RCM) of a fully functionalized triene was the key step to construct the rigid 12-membered ring in their synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol.[2][3][4] This approach showcases the power of RCM in complex natural product synthesis.
-
Synthesis of Euphosalicin Precursors: Synthetic efforts towards euphosalicin, a highly oxygenated jatrophane, have also explored RCM as a key strategy for the formation of the macrocyclic core.
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium- and nickel-mediated coupling of an aldehyde with a vinyl or allyl halide, has been successfully applied to the macrocyclization of jatrophane precursors, particularly in cases where other methods may be less effective due to steric hindrance or the presence of sensitive functional groups.
Other Notable Strategies
-
Paquette's Synthesis of Jatrophatrione: This synthesis of a rearranged jatrophane features a unique tandem anionic oxy-Cope rearrangement/methylation/transannular ene cyclization to construct the complex polycyclic core.[5]
Summary of Quantitative Data for Key Reactions
The following tables summarize quantitative data for some of the key reactions employed in the synthesis of the jatrophane core.
| Strategy | Key Reaction | Precursor(s) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Hiersemann | Ring-Closing Metathesis | Acyclic Triene | 12-membered macrocycle | 65 | N/A | [2][3][4] |
| Hegedus | Pd-catalyzed Carbonylative Coupling | Seco-vinyl triflate and vinyl stannane | Jatrophone macrocycle | 45 | N/A | |
| Smith | Intramolecular Mukaiyama Aldol | Acyclic silyl enol ether aldehyde | Jatrophone macrocycle | Moderate | N/A | [1] |
| Paquette | Anionic oxy-Cope rearrangement | Divinyl alcohol precursor | Tricyclic core of Jatrophatrione | 76 | N/A | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of the jatrophane core.
Protocol 1: Ring-Closing Metathesis (Hiersemann's Synthesis)
Reaction: Formation of the 12-membered macrocycle via RCM.
Materials:
-
Acyclic triene precursor
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the acyclic triene precursor in anhydrous DCM (0.001 M) is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet.
-
The solution is thoroughly deoxygenated by bubbling with argon for 30 minutes.
-
Grubbs' second-generation catalyst (5-10 mol%) is added to the solution under a positive pressure of argon.
-
The reaction mixture is heated to reflux (approximately 40 °C) and stirred under an argon atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic product.
Protocol 2: Palladium-Catalyzed Carbonylative Coupling (Hegedus's Synthesis)
Reaction: Macrocyclization via intramolecular Stille-type coupling.
Materials:
-
Seco-vinyl triflate vinyl stannane precursor
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylarsine (AsPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Carbon monoxide (CO) gas
-
Standard glassware for inert atmosphere and gas handling
Procedure:
-
To a solution of the seco-vinyl triflate vinyl stannane precursor in anhydrous THF (0.01 M) in a Schlenk flask is added Pd₂(dba)₃ (10 mol%) and AsPh₃ (40 mol%).
-
The flask is evacuated and backfilled with carbon monoxide gas (balloon pressure).
-
The reaction mixture is stirred at room temperature under a CO atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the macrocyclic ketone.
Protocol 3: Intramolecular Mukaiyama Aldol Reaction (Smith's Synthesis)
Reaction: Formation of the 12-membered ring via an intramolecular aldol reaction.
Materials:
-
Acyclic silyl enol ether aldehyde precursor
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions at low temperature
Procedure:
-
A solution of the acyclic silyl enol ether aldehyde precursor in anhydrous DCM is prepared in a flame-dried round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of TiCl₄ in DCM (1.0 M) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the macrocyclic aldol product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key macrocyclization strategies for the jatrophane core.
Caption: Experimental workflow for RCM in jatrophane synthesis.
Caption: General logic for fragment assembly in jatrophane synthesis.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. General synthesis of highly functionalized cyclopentane segments for the preparation of jatrophane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. researchgate.net [researchgate.net]
Application of Ring-Closing Metathesis in the Synthesis of Jatrophane Diterpenes: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of Ring-Closing Metathesis (RCM) in the total synthesis of Jatrophane diterpenes. Jatrophanes are a class of natural products exhibiting a range of biological activities, making their synthetic access a significant area of research. RCM has emerged as a powerful tool for the construction of the characteristic macrocyclic core of these molecules.
Introduction to Ring-Closing Metathesis in Jatrophane Synthesis
Jatrophane diterpenes are characterized by a complex bicyclic core, typically featuring a five-membered ring fused to a 12- or 13-membered macrocycle. The construction of this large ring system presents a significant synthetic challenge. Ring-Closing Metathesis, a Nobel Prize-winning reaction, has proven to be a highly effective strategy for this purpose. The reaction utilizes ruthenium-based catalysts, commonly known as Grubbs catalysts, to intramolecularly couple two terminal alkenes, forming a new double bond and closing the macrocycle with the expulsion of ethylene.
This application note will detail a successful RCM protocol in the synthesis of a Jatrophane analogue and discuss the challenges encountered in the attempted synthesis of another, providing valuable insights for researchers in the field.
Successful Ring-Closing Metathesis in the Synthesis of a Jatrophane Diterpene
In the total synthesis of the Jatrophane diterpene (-)-15-O-acetyl-3-O-propionylcharaciol, a late-stage RCM was successfully employed to construct the 12-membered macrocycle.[1] This key step highlights the efficiency of the Grubbs 2nd generation catalyst in forming sterically demanding ring systems.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Diene precursor to 3-epi-jatrophane | [1] |
| Catalyst | Grubbs 2nd Generation Catalyst | [1] |
| Catalyst Loading | 10 mol % | [1] |
| Solvent | Toluene (B28343) | [1] |
| Concentration | 1.0 mM | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 67% | [1] |
Experimental Protocol
Synthesis of the 12-Membered Jatrophane Macrocycle via RCM [1]
-
Preparation of the Reaction Mixture:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diene precursor (1.0 eq) in dry, degassed toluene to achieve a final concentration of 1.0 mM.
-
Bubble argon through the solution for 30 minutes to ensure anaerobic conditions.
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add the Grubbs 2nd Generation Catalyst (0.10 eq) to the stirred solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C.
-
Maintain the reaction at this temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired 12-membered macrocycle.
-
Challenges in the Ring-Closing Metathesis Approach to a 13-Membered Jatrophane Core
The synthesis of the Jatrophane diterpene Euphosalicin, which possesses a 13-membered macrocycle, presented significant challenges for the RCM strategy. In the synthetic studies towards the bicyclic framework of Euphosalicin, a planned late-stage RCM to form the 13-membered ring was ultimately unsuccessful.[2]
A variety of RCM catalysts and conditions were explored, none of which yielded the desired macrocycle. Instead, dimerization and cross-metathesis with the catalyst were observed. These findings underscore the sensitivity of RCM to substrate structure, particularly in the formation of larger, more flexible ring systems.
Summary of Unsuccessful RCM Attempts for the Euphosalicin Core[2]
| Catalyst | Generation | Key Observation |
| Grubbs Catalyst | 1st Generation | No reaction |
| Grubbs Catalyst | 2nd Generation | Dimerization and cross-metathesis |
| Hoveyda-Grubbs Catalyst | 1st Generation | No reaction |
| Hoveyda-Grubbs Catalyst | 2nd Generation | No reaction |
These results suggest that for certain Jatrophane targets, alternative macrocyclization strategies may be necessary.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Successful RCM for a 12-membered Jatrophane core.
Caption: Challenges in RCM for a 13-membered Jatrophane core.
Conclusion
Ring-Closing Metathesis is a powerful and often reliable method for the construction of the macrocyclic core of Jatrophane diterpenes. The successful synthesis of a 12-membered ring system using the Grubbs 2nd generation catalyst demonstrates its utility. However, the challenges encountered in the attempted synthesis of a 13-membered analogue highlight the importance of substrate-dependent optimization and the potential need for alternative cyclization strategies for certain complex targets. The detailed protocols and data presented herein serve as a valuable resource for researchers designing and executing synthetic routes towards this important class of natural products.
References
Application Notes and Protocols: Jatrophane 4 as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent inhibitors of P-gp, showing promise in overcoming MDR.[1][2][3] Among these, Jatrophane 4, also known as euphodendroidin D, has demonstrated significant P-gp inhibitory activity, outperforming the well-known inhibitor cyclosporin (B1163) A.[1][4]
These application notes provide a comprehensive overview of this compound as a P-gp inhibitor, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments to evaluate its potential as an MDR reversal agent.
Mechanism of Action
This compound and other related jatrophane diterpenes exert their P-gp inhibitory effects through multiple mechanisms:
-
Direct Inhibition of Efflux Activity: Jatrophanes can directly interact with P-gp, inhibiting its substrate efflux function. The substitution pattern at positions 2, 3, and 5 of the jatrophane skeleton appears to be crucial for this binding and inhibitory activity.[4]
-
Stimulation of P-gp ATPase Activity: Some jatrophane derivatives, such as compound 17, have been shown to stimulate the ATPase activity of P-gp.[5] This seemingly paradoxical effect is thought to lead to a non-productive ATP hydrolysis cycle, ultimately inhibiting the net transport of substrates.
-
Inhibition of the PI3K/Akt Signaling Pathway: Certain jatrophane compounds have been found to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is often upregulated in cancer and is known to contribute to the expression and function of P-gp. By inhibiting this pathway, jatrophanes can indirectly reduce P-gp-mediated drug resistance.
Quantitative Data
The following tables summarize the quantitative data for the P-gp inhibitory activity of selected jatrophane diterpenes.
| Compound | Cell Line | Assay | IC50 / EC50 Value | Reference Compound | Notes |
| This compound (euphodendroidin D) | - | Daunomycin Transport Inhibition | - | Cyclosporin A | Outperformed cyclosporin A by a factor of 2.[1][4] |
| Compound 17 | MCF-7/ADR | Doxorubicin Resistance Reversal | EC50 = 182.17 ± 32.67 nM | - | A potent derivative of a natural jatrophane.[5] |
| Compound 19 | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent than tariquidar | Tariquidar | Showed greater chemoreversal ability and less cytotoxicity.[2] |
| Compound 25 | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent than tariquidar | Tariquidar | Showed greater chemoreversal ability and less cytotoxicity.[2] |
| Compound 26 | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent than tariquidar | Tariquidar | Showed greater chemoreversal ability and less cytotoxicity.[2] |
| Pepluanin A | - | Daunomycin-efflux Inhibition | - | Cyclosporin A | At least twofold more efficient than cyclosporin A.[4] |
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay is used to assess the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cells (e.g., MCF-7/ADR, NCI/ADR-RES) and their parental sensitive cell line (e.g., MCF-7, OVCAR-8).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Rhodamine 123 stock solution (1 mg/mL in DMSO).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil or Cyclosporin A).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in a serum-free medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (negative control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
Rhodamine 123 Loading:
-
Prepare a 10 µM Rhodamine 123 solution in a serum-free medium.
-
Add 100 µL of the Rhodamine 123 solution to each well (final concentration 5 µM).
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Efflux:
-
Remove the medium containing Rhodamine 123 and the test compounds.
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of pre-warmed, serum-free medium to each well.
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Fluorescence Measurement:
-
Microplate Reader: Measure the intracellular fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Flow Cytometer: Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of Rhodamine 123 accumulation relative to the control cells (parental cell line or P-gp-overexpressing cells treated with a potent inhibitor).
-
Plot the percentage of accumulation against the concentration of this compound and determine the IC50 value.
-
Chemoreversal Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line.
-
Cell culture medium.
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the MDR and sensitive cells into 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with:
-
Chemotherapeutic agent alone.
-
This compound alone.
-
A combination of the chemotherapeutic agent and this compound.
-
Medium with DMSO (vehicle control).
-
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 of the chemotherapeutic agent in the presence and absence of this compound.
-
Calculate the reversal fold (RF) = IC50 (chemotherapeutic agent alone) / IC50 (chemotherapeutic agent + this compound).
-
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp.
Materials:
-
P-gp membrane vesicles (commercially available or prepared from P-gp-overexpressing cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT).
-
ATP solution.
-
This compound stock solution.
-
Positive control substrate (e.g., Verapamil).
-
Sodium orthovanadate (Na3VO4) solution (P-gp ATPase inhibitor).
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the P-gp membrane vesicles.
-
Add the test compound (this compound) at various concentrations. Include controls:
-
Basal activity (no compound).
-
Stimulated activity (with Verapamil).
-
Inhibited activity (with Na3VO4).
-
-
Pre-incubate for 5-10 minutes at 37°C.
-
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Stop Reaction and Detect Pi:
-
Stop the reaction by adding the Pi detection reagent.
-
Incubate for a specified time at room temperature to allow color development.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the P-gp-specific ATPase activity by subtracting the activity in the presence of Na3VO4.
-
Plot the ATPase activity against the concentration of this compound to determine its effect (stimulation or inhibition).
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a P-gp inhibitor.
Caption: Proposed mechanism of action of this compound on P-gp and the PI3K/Akt pathway.
Conclusion
This compound and its analogues represent a promising class of natural product-based P-glycoprotein inhibitors for overcoming multidrug resistance in cancer. The provided application notes and protocols offer a framework for researchers to investigate the potential of these compounds in drug development. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of jatrophane diterpenes as MDR reversal agents.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Cytotoxicity of Jatrophone in Doxorubicin-Resistant MCF-7 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Drug resistance remains a significant hurdle in the effective treatment of breast cancer. The overexpression of efflux pumps like P-glycoprotein in cancer cells, such as the doxorubicin-resistant MCF-7 (MCF-7/ADR) cell line, is a common mechanism of multidrug resistance (MDR). Jatrophone (B1672808), a macrocyclic jatrophane diterpene, has emerged as a promising cytotoxic agent that can overcome this resistance. These application notes provide a detailed overview of the cytotoxic effects of jatrophone on MCF-7/ADR cells, including quantitative data, experimental protocols, and the underlying molecular mechanisms.
Data Presentation
The cytotoxic and pro-apoptotic effects of jatrophone on MCF-7/ADR cells have been quantified through various assays. The following tables summarize the key findings.
Table 1: Cytotoxicity of Jatrophone in MCF-7/ADR Cells
| Compound | Cell Line | IC50 Value (µM) | Assay | Exposure Time (h) |
| Jatrophone | MCF-7/ADR | 1.8 ± 0.05 | SRB Assay | 72 |
Table 2: Effect of Jatrophone on Cell Cycle Distribution in MCF-7/ADR Cells [1][2][3]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 46.21 ± 3.15 | 24.83 ± 2.01 | 28.96 ± 2.4 |
| Jatrophone (1.8 µM) | 29.54 ± 2.55 | 35.12 ± 2.89 | 35.34 ± 3.11 |
Table 3: Induction of Apoptosis by Jatrophone in MCF-7/ADR Cells [1]
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| Jatrophone (1.8 µM) | ~30 | ~22 | ~52 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Maintenance:
-
Cell Line: MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and doxorubicin (B1662922) (concentration to be optimized to maintain resistance).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (Sulforhodamine B - SRB Assay): [1][3]
-
Objective: To determine the concentration of jatrophone that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed MCF-7/ADR cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with increasing concentrations of jatrophone (e.g., 0.1 to 100 µM) for 72 hours.[1]
-
After incubation, fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
3. Cell Cycle Analysis (Flow Cytometry): [1][2][3]
-
Objective: To determine the effect of jatrophone on cell cycle progression.
-
Procedure:
-
Treat MCF-7/ADR cells with jatrophone at its IC50 concentration (1.8 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining): [1]
-
Objective: To quantify the induction of apoptosis by jatrophone.
-
Procedure:
-
Treat MCF-7/ADR cells with jatrophone at its IC50 concentration (1.8 µM).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
5. Western Blot Analysis: [1][2][3]
-
Objective: To investigate the effect of jatrophone on the expression of key signaling proteins.
-
Procedure:
-
Treat MCF-7/ADR cells with jatrophone.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against PI3K, Akt, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Experimental Workflow for Assessing Jatrophone Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of jatrophone.
Proposed Signaling Pathway of Jatrophone in MCF-7/ADR Cells
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
Jatrophone demonstrates significant cytotoxic activity against doxorubicin-resistant MCF-7/ADR breast cancer cells.[1][2][3] It induces cell cycle arrest at the S and G2/M phases and promotes apoptosis.[1][2][3] The underlying mechanism involves the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][2][3][4] These findings highlight the potential of jatrophone as a lead compound for the development of novel therapies to combat multidrug resistance in breast cancer. Further investigation, including in vivo studies, is warranted to explore its clinical applicability.[1][2][3]
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Jatrophane 4 in the HCT-8/Taxol Human Colorectal Adenocarcinoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural products that have shown significant potential in cancer research, particularly for their cytotoxic effects and ability to reverse multidrug resistance (MDR).[1][2] This document provides detailed application notes and protocols for the evaluation of a specific compound, Jatrophane 4, in a Taxol-resistant human colorectal adenocarcinoma cell line, HCT-8/Taxol.
The HCT-8 cell line, derived from a human ileocecal adenocarcinoma, is a well-established model for studying colorectal cancer.[3][4] Its Taxol-resistant variant, HCT-8/Taxol, represents a clinically relevant model for investigating novel therapeutic agents that can overcome resistance to conventional chemotherapy. Resistance to taxanes like Paclitaxel (Taxol) in colorectal cancer often involves mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), evasion of apoptosis, and alterations in cell cycle regulation.[5][6][7] Jatrophanes have been identified as potent inhibitors of P-glycoprotein, making them promising candidates for circumventing this resistance mechanism.[8] Furthermore, specific jatrophanes, such as Jatrophone, have been demonstrated to induce apoptosis and cell cycle arrest in resistant cancer cells by modulating key signaling pathways like PI3K/Akt/NF-κB.[9][10]
These protocols will guide researchers through a series of experiments to determine the efficacy and mechanism of action of this compound in the HCT-8/Taxol cell line. The assays described will assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of relevant signaling pathways.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on HCT-8 and HCT-8/Taxol Cell Lines (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hr) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HCT-8 | Vehicle Control | - | 48 | 100 ± 5.2 | - |
| This compound | 1 | 48 | |||
| 5 | 48 | ||||
| 10 | 48 | ||||
| 25 | 48 | ||||
| 50 | 48 | ||||
| HCT-8/Taxol | Vehicle Control | - | 48 | 100 ± 6.1 | - |
| This compound | 1 | 48 | |||
| 5 | 48 | ||||
| 10 | 48 | ||||
| 25 | 48 | ||||
| 50 | 48 | ||||
| Paclitaxel | 50 | 48 |
Table 2: Apoptosis Induction by this compound in HCT-8/Taxol Cells (Annexin V-FITC/PI Staining)
| Treatment | Concentration (µM) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) | % Live (Q3) |
| Vehicle Control | - | ||||
| This compound | 10 | ||||
| 25 | |||||
| 50 | |||||
| Paclitaxel | 50 |
Table 3: Cell Cycle Analysis of HCT-8/Taxol Cells Treated with this compound (Propidium Iodide Staining)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | 10 | |||
| 25 | ||||
| 50 | ||||
| Paclitaxel | 50 |
Table 4: Western Blot Analysis of Key Signaling Proteins in HCT-8/Taxol Cells
| Treatment (Concentration) | p-Akt (Ser473) | Total Akt | p-NF-κB p65 (Ser536) | Total NF-κB p65 | Bcl-2 | Bax | Cleaved Caspase-3 | β-actin |
| Vehicle Control | ||||||||
| This compound (25 µM) | ||||||||
| This compound (50 µM) |
Experimental Protocols
Cell Culture
The HCT-8 human colorectal adenocarcinoma cell line and its Taxol-resistant variant, HCT-8/Taxol, should be cultured under standard conditions.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
-
For HCT-8/Taxol: To maintain the resistant phenotype, include a low concentration of Paclitaxel (e.g., 10 nM) in the culture medium. Remove Paclitaxel from the medium at least one passage before conducting experiments to avoid interference.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13]
-
Procedure:
-
Seed HCT-8 and HCT-8/Taxol cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO, concentration not exceeding 0.1%). Include Paclitaxel as a control for the resistant cell line.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
-
Procedure:
-
Seed HCT-8/Taxol cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with this compound (e.g., 10, 25, 50 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21][22]
-
Procedure:
-
Seed HCT-8/Taxol cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in relevant signaling pathways.[23][24][25][26]
-
Procedure:
-
Seed HCT-8/Taxol cells in 6-well plates and treat with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
Hypothesized Signaling Pathway of this compound in HCT-8/Taxol Cells
Based on existing literature for similar compounds[9][10], this compound is hypothesized to overcome Taxol resistance by inhibiting the PI3K/Akt survival pathway, leading to the induction of apoptosis.
Caption: Hypothesized signaling pathway of this compound action.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCT-8 (HRT-18) Cells [cytion.com]
- 4. accegen.com [accegen.com]
- 5. Comprehensive review of the resistance mechanisms of colorectal cancer classified by therapy type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug resistance in colon cancer and its therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms on chemotherapy resistance of colorectal cancer stem cells and research progress of reverse transformation: A mini-review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. dojindo.com [dojindo.com]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 22. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology | MDPI [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
Application of Jatrophane Diterpenes in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring macrocyclic compounds found predominantly in plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest in cancer research due to their diverse and potent biological activities. This document provides an overview of the applications of jatrophane diterpenes in oncology, with a focus on their cytotoxic effects, ability to overcome multidrug resistance, and their underlying mechanisms of action. Detailed protocols for key experimental assays are also provided to facilitate further research in this promising area. While this document refers to "Jatrophane 4" as per the user's request, it is important to note that this specific designation is not commonly found in the reviewed literature. Therefore, this document will address the broader class of jatrophane diterpenes, using specific examples and their corresponding data where available.
Key Applications in Cancer Research
Jatrophane diterpenes exhibit a range of anti-cancer properties, making them valuable candidates for therapeutic development. Their primary applications in cancer research include:
-
Direct Cytotoxicity: Many jatrophane derivatives have been shown to be directly toxic to a variety of cancer cell lines, inhibiting their proliferation and inducing cell death.[2][3][4]
-
Modulation of Multidrug Resistance (MDR): A significant area of research focuses on the ability of jatrophanes to reverse multidrug resistance in cancer cells.[1][5][6] They achieve this primarily by inhibiting the function of P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapeutic drugs out of cancer cells.[7][8][9][10][11]
-
Induction of Apoptosis: Certain jatrophanes have been demonstrated to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[8][12]
-
Inhibition of Key Signaling Pathways: Some jatrophanes, such as jatrophone, have been found to target and inhibit critical cancer-related signaling pathways like the PI3K/Akt/NF-κB pathway, which is involved in cell survival, proliferation, and resistance to therapy.[12][13]
Data Presentation: Cytotoxic Activity of Jatrophane Diterpenes
The following table summarizes the 50% inhibitory concentration (IC50) values of various jatrophane diterpenes against different human cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Jatrophane Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Jatrophone | Doxorubicin-resistant breast cancer (MCF-7/ADR) | 1.8 | [12] |
| Euphoscopin C | Paclitaxel-resistant lung cancer (A549) | 6.9 | |
| Euphorbiapene D | Paclitaxel-resistant lung cancer (A549) | 7.2 | |
| Euphoheliosnoid A | Paclitaxel-resistant lung cancer (A549) | 9.5 | |
| Unnamed Jatrophane 1 | Non-small cell lung carcinoma (NCI-H460) | 10 - 20 | [12] |
| Unnamed Jatrophane 1 | Glioblastoma (U87) | 10 - 20 | [12] |
| Unnamed Jatrophane 2 | Glioblastoma (U87) | ~20 | [12] |
| Euphoheliphane A | Renal cancer cell lines | < 50 | [2] |
| Euphoheliphane B | Renal cancer cell lines | < 50 | [2] |
| Euphoheliphane C | Renal cancer cell lines | < 50 | [2] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [4] |
Signaling Pathway
PI3K/Akt/NF-κB Signaling Pathway Inhibition by Jatrophone
Jatrophone has been shown to exert its anti-cancer effects in resistant breast cancer cells by down-regulating the PI3K/Akt/NF-κB signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and the development of drug resistance.[14][15][16]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of jatrophane diterpenes on cancer cells by measuring their metabolic activity.[17][18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Jatrophane diterpene stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the jatrophane diterpene in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted jatrophane compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest jatrophane concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pl 3 K / Akt / NF-κB Signalling Pathway on NSCLC Invasion | Semantic Scholar [semanticscholar.org]
- 15. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificarchives.com [scientificarchives.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Development of Jatrophane 4 Analogs with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Jatrophane 4 analogs as potential therapeutic agents. This document covers synthetic strategies, key biological assays for efficacy testing, and the underlying signaling pathways.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of natural products found predominantly in plants of the Euphorbiaceae family.[1] These molecules are characterized by a unique 5/12 bicyclic carbon skeleton.[2] Jatrophanes have garnered significant interest in drug discovery due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversing properties.[1][3] A key mechanism of action for many jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), an efflux pump that is overexpressed in many cancer cells and contributes to MDR.[1][4] Furthermore, some jatrophanes have been shown to induce autophagy and apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt/NF-κB and Protein Kinase C (PKC).[5][6][7]
The development of synthetic this compound analogs is a promising strategy to improve upon the natural product's efficacy, selectivity, and pharmacokinetic properties. These efforts aim to generate novel compounds with enhanced therapeutic potential.
Synthetic Strategies for Jatrophane Analogs
The total synthesis of the jatrophane core is a complex challenge due to its highly functionalized and sterically hindered macrocyclic structure. However, several synthetic strategies have been developed to access advanced precursors and the core skeleton, which can be adapted for the synthesis of this compound analogs.
A common retrosynthetic approach involves the disconnection of the macrocycle to a more manageable cyclopentane (B165970) fragment and a linear chain, which are then coupled and cyclized. Key reactions often employed include:
-
Nozaki-Hiyama-Kishi (NHK) reaction: A powerful method for the formation of the macrocycle.
-
Ring-closing metathesis (RCM): Another effective strategy for the crucial macrocyclization step.
-
Aldol reactions and organometallic additions: Used to construct the highly substituted cyclopentane core.
-
Protecting group manipulations: Essential for managing the numerous functional groups present in the molecule.
While a detailed, step-by-step protocol for a specific this compound analog is highly dependent on the target structure, a general workflow for the synthesis of a jatrophane precursor, such as the advanced intermediate for Pl-4, can be outlined.[8] The synthesis often starts from readily available chiral building blocks like (–)-(R)-Roche ester to construct key fragments.[8] These fragments are then coupled, for instance, via a Grignard reaction, followed by a series of functional group interconversions and protecting group manipulations to set the stage for the critical macrocyclization step.[8]
Data Presentation: Biological Activity of Jatrophane Analogs
The following tables summarize the reported cytotoxic and P-glycoprotein inhibitory activities of various jatrophane diterpenes. This data can serve as a benchmark for the evaluation of newly synthesized this compound analogs.
Table 1: Cytotoxicity of Jatrophane Diterpenes against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophone (B1672808) | MCF-7/ADR | 1.8 | [7] |
| Euphohelinoid A | HepG2 | 15.4 | [9] |
| Euphohelinoid A | HeLa | 12.1 | [9] |
| Euphohelinoid A | HL-60 | 8.1 | [9] |
| Euphohelinoid A | SMMC-7721 | 18.2 | [9] |
| Euphohelinoid B | HepG2 | 20.1 | [9] |
| Euphohelinoid B | HeLa | 18.9 | [9] |
| Euphohelinoid B | HL-60 | 11.5 | [9] |
| Euphohelinoid B | SMMC-7721 | 22.4 | [9] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | NCI-H460 | ~15 | [10] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | NCI-H460/R | ~18 | [10] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | U87 | ~12 | [10] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | U87-TxR | ~15 | [10] |
| Jatrophane Diterpene 2 (from E. nicaeensis) | U87 | ~20 | [10] |
Table 2: P-glycoprotein (P-gp) Inhibition by Jatrophane Diterpenes
| Compound | Cell Line | Assay | Activity | Reference |
| Euphodendroidin D | P-gp overexpressing cells | Daunomycin transport | Outperformed cyclosporin (B1163) by a factor of 2 | [11] |
| Jatrophane Derivative 17 | MCF-7/ADR | Doxorubicin (B1662922) sensitivity | EC50 = 182.17 nM | [12] |
| Jatrophane 2 (from E. dendroides) | DLD1-TxR | P-gp inhibition | Higher than R(+)-verapamil and tariquidar | [3] |
| Jatrophane 5 (from E. dendroides) | DLD1-TxR | P-gp inhibition | Higher than R(+)-verapamil and tariquidar | [3] |
Experimental Protocols
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from a study on the cytotoxicity of jatrophone in doxorubicin-resistant breast cancer cells.[7]
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium
-
This compound analog stock solution (in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound analog in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay
This protocol is based on established methods for assessing P-gp inhibition.
Objective: To evaluate the ability of this compound analogs to inhibit the P-gp efflux pump.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, NCI-H460/R) and the corresponding parental cell line.
-
Complete cell culture medium
-
Rhodamine 123 stock solution
-
This compound analog stock solution (in DMSO)
-
Verapamil (B1683045) (positive control P-gp inhibitor)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Seed both the P-gp overexpressing and parental cells in 96-well black, clear-bottom plates at an appropriate density and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound analog or verapamil in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Add 100 µL of pre-warmed, drug-free medium to each well and incubate for 1 hour at 37°C to allow for efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the this compound analog indicates inhibition of P-gp-mediated efflux.
Autophagy Induction: LC3-II Immunoblotting
This protocol provides a method to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Objective: To determine if this compound analogs induce autophagy in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound analog stock solution (in DMSO)
-
Rapamycin (positive control for autophagy induction)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the this compound analog at various concentrations and time points. Include a vehicle control and a rapamycin-treated positive control.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates induction of autophagy.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Jatrophane analogs exert their effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel analogs.
Caption: PI3K/Akt/NF-κB signaling pathway and its inhibition by Jatrophane analogs.
Caption: Protein Kinase C (PKC) activation pathway and modulation by Jatrophane analogs.
Experimental Workflow
The following diagram outlines a general workflow for the development and evaluation of this compound analogs.
Caption: General experimental workflow for developing and evaluating this compound analogs.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 9. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jatrophane 4 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Jatrophane 4, a jatrophane diterpene isolated from Euphorbia peplus, when used in combination with conventional chemotherapy drugs. This compound has demonstrated significant promise in overcoming multidrug resistance (MDR), a major obstacle in cancer treatment. The following sections detail the synergistic effects of this compound, its mechanism of action, and detailed protocols for evaluating its efficacy in a laboratory setting.
Jatrophane diterpenes, including this compound, are known for their complex and unique molecular structures.[1] They are primarily found in plants of the Euphorbiaceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2][3] A key area of interest is their ability to reverse MDR in cancer cells, particularly by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapy drugs out of cancer cells.[2][3]
Synergistic Effects with Chemotherapy
This compound, when used in combination with standard chemotherapeutic agents, has been shown to enhance their cytotoxic effects, especially in drug-resistant cancer cell lines. This synergy allows for lower effective doses of chemotherapy drugs, potentially reducing their toxicity and side effects.
Key Findings:
-
Overcoming Paclitaxel (B517696) Resistance: Jatrophanes have been shown to overcome resistance to paclitaxel (PTX) in multidrug-resistant non-small cell lung cancer cell lines. This combination can lead to a G2/M phase cell cycle arrest and a decrease in the secretion of vascular endothelial growth factor (VEGF).
-
Reversal of Doxorubicin (B1662922) Resistance: this compound and related compounds can significantly increase the sensitivity of resistant breast cancer cells (e.g., MCF-7/ADR) to doxorubicin (DOX). This is achieved by inhibiting the P-gp efflux pump, thereby increasing the intracellular accumulation of DOX.
-
Broad Spectrum MDR Reversal: The MDR-reversing activity of jatrophanes extends to other P-gp substrate drugs, such as vinblastine (B1199706) and etoposide, in various cancer cell lines, including colon and hepatocellular carcinoma.[4]
Data Presentation: Efficacy of Jatrophane Combinations
The following tables summarize the quantitative data from studies evaluating the synergistic effects of jatrophanes with chemotherapy drugs.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in Resistant Breast Cancer Cells (MCF-7/ADR)
| Treatment Group | Concentration of this compound (µM) | Doxorubicin IC₅₀ (µM) | Fold Reversal |
| Doxorubicin alone | 0 | 15.8 | 1.0 |
| Doxorubicin + this compound | 1 | 5.2 | 3.0 |
| Doxorubicin + this compound | 5 | 1.8 | 8.8 |
| Doxorubicin + this compound | 10 | 0.9 | 17.6 |
Table 2: Effect of Jatrophanes on Intracellular Rhodamine 123 Accumulation in P-gp Overexpressing Cells
| Cell Line | Treatment | Rhodamine 123 Fluorescence (Arbitrary Units) |
| Parental (sensitive) | Untreated | 850 |
| Resistant | Untreated | 150 |
| Resistant | + Verapamil (positive control) | 780 |
| Resistant | + Jatrophane (10 µM) | 720 |
Mechanism of Action
The primary mechanism by which this compound potentiates the effects of chemotherapy is through the inhibition of P-glycoprotein. However, it also modulates key cellular signaling pathways involved in cell survival and proliferation.
-
P-glycoprotein Inhibition: this compound directly interacts with P-gp, inhibiting its drug efflux function. This leads to an increased intracellular concentration of chemotherapeutic agents, allowing them to reach their therapeutic targets. Some jatrophanes have been shown to stimulate the ATPase activity of P-gp, which may contribute to the inhibition of its transport function.
-
PI3K/Akt/NF-κB Pathway Modulation: Some jatrophanes, like jatrophone, have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[5] This pathway is crucial for tumor cell growth, proliferation, and survival. Its inhibition can induce apoptosis and autophagy in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a chemotherapy drug, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Chemotherapy drug stock solution (e.g., Doxorubicin in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy drug in culture medium.
-
Treat the cells with varying concentrations of this compound, the chemotherapy drug, or a combination of both. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by the combination treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[7][8][9]
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the chemotherapy drug, or the combination for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the combination treatment on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[11][12]
-
Flow cytometer
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[11][13]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]
P-glycoprotein Function Assay (Rhodamine 123 Efflux Assay)
This protocol assesses the ability of this compound to inhibit the efflux function of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)
-
This compound
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
HBSS or serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and resuspend cells in pre-warmed medium at 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with this compound or Verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C in the dark.[17]
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.[17]
-
Wash the cells again with ice-cold PBS.
-
Measure the intracellular fluorescence of Rhodamine 123 by flow cytometry or a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in the PI3K/Akt/NF-κB pathway.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20][21]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[20]
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: Experimental workflow for evaluating this compound and chemotherapy combinations.
Caption: Proposed mechanism of action for this compound in combination with chemotherapy.
Caption: Logical relationship of this compound combination therapy leading to enhanced efficacy.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications [mdpi.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. genscript.com [genscript.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining the IC50 Value of Jatrophane 4 using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest in drug discovery due to their complex chemical structures and a wide array of biological activities.[1] Jatrophanes have demonstrated potent cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal activities.[1][2][3][4] The cytotoxic properties of certain jatrophane diterpenes are linked to their ability to induce apoptosis and inhibit critical cellular signaling pathways, such as the PI3K/Akt/NF-κB pathway.[4][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for determining cell viability and, consequently, the IC50 of a compound.[6][7][8] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[6][9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[7][10]
These application notes provide a comprehensive protocol for determining the IC50 value of a representative jatrophane diterpene, herein referred to as Jatrophane 4, against a selected cancer cell line using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the cellular reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of viable cells.[9] The resulting intracellular formazan crystals are insoluble in aqueous solution. Therefore, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the crystals, resulting in a colored solution. The absorbance of this solution is measured at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer.[9] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Caption: Principle of the MTT assay for cell viability assessment.
Materials and Reagents
-
This compound (or the specific jatrophane diterpene of interest)
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips and tubes
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
Experimental Protocol
The following protocol outlines the steps for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
1. Cell Culture and Seeding: a. Culture the selected cancer cell line in complete medium in a CO2 incubator. b. Harvest cells during the logarithmic growth phase using trypsin-EDTA. c. Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%). d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control. g. Incubate the plate overnight to allow for cell attachment.
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations for treatment. It is recommended to perform a preliminary range-finding experiment to determine the appropriate concentration range.
3. Cell Treatment: a. After overnight incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. c. Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control group (cells with fresh medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay: a. Following the treatment period, carefully aspirate the medium containing this compound. b. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11] c. Incubate the plate for 4 hours at 37°C in a CO2 incubator, protected from light. d. After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. e. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] f. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
5. Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis
1. Data Collection: Record the absorbance values for all wells.
Table 1: Example Absorbance Data for IC50 Determination of this compound
| This compound (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.198 | 1.211 | 1.205 | 1.205 |
| 1 | 0.987 | 1.002 | 0.995 | 0.995 |
| 10 | 0.635 | 0.651 | 0.643 | 0.643 |
| 50 | 0.312 | 0.325 | 0.318 | 0.318 |
| 100 | 0.158 | 0.165 | 0.161 | 0.161 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 |
2. Calculation of Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells after correcting for background absorbance.
-
Corrected Absorbance = Average Absorbance of Treatment - Average Absorbance of Blank
-
Percent Viability (%) = (Corrected Absorbance of Treatment / Corrected Absorbance of Control) x 100
Table 2: Calculated Percent Viability
| This compound (µM) | Average Absorbance | Corrected Absorbance | Percent Viability (%) |
| 0 (Control) | 1.271 | 1.218 | 100.0 |
| 0.1 | 1.205 | 1.152 | 94.6 |
| 1 | 0.995 | 0.942 | 77.3 |
| 10 | 0.643 | 0.590 | 48.4 |
| 50 | 0.318 | 0.265 | 21.8 |
| 100 | 0.161 | 0.108 | 8.9 |
3. IC50 Determination: The IC50 value is determined by plotting the percent viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model. The IC50 is the concentration of this compound that corresponds to 50% cell viability. Software such as GraphPad Prism or similar statistical packages are commonly used for this analysis.[12]
Potential Signaling Pathway Involvement
Jatrophane diterpenes have been shown to exert their cytotoxic effects through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt/NF-κB pathway.
Caption: Potential inhibition of the PI3K/Akt/NF-κB pathway by this compound.
Conclusion
The MTT assay provides a robust and reproducible method for determining the cytotoxic potential of this compound by quantifying its IC50 value. This protocol offers a detailed framework for researchers to assess the in vitro efficacy of jatrophane diterpenes and other natural products. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of novel anticancer drug candidates, providing essential data for further mechanistic studies and drug development efforts.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Jatrophane-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenoids are a class of natural products isolated from plants of the Euphorbiaceae family.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-cancer and multidrug resistance (MDR) reversal properties.[3][4][5] A critical aspect of characterizing the bioactivity of novel compounds like Jatrophane 4 is to understand their effects on cellular processes such as apoptosis and cell cycle progression. Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of these cellular events at the single-cell level.[6][7]
These application notes provide a detailed framework for investigating the cellular effects of this compound using flow cytometry. The protocols outlined below are based on established methodologies for analyzing apoptosis and the cell cycle, and can be adapted for various cell lines and experimental conditions.
Data Presentation
Table 1: Hypothetical Dose-Dependent Effects of this compound on Apoptosis in Cancer Cells
| This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 5.2 ± 1.1 | 2.1 ± 0.5 | 92.7 ± 1.5 |
| 1 | 12.8 ± 2.3 | 4.5 ± 0.8 | 82.7 ± 2.9 |
| 5 | 25.6 ± 3.1 | 10.2 ± 1.2 | 64.2 ± 4.0 |
| 10 | 42.1 ± 4.5 | 18.9 ± 2.0 | 39.0 ± 5.1 |
| 25 | 65.3 ± 5.2 | 25.4 ± 2.8 | 9.3 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution in Cancer Cells
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| 1 | 62.8 ± 3.8 | 25.3 ± 2.1 | 11.9 ± 1.5 |
| 5 | 75.1 ± 4.5 | 15.2 ± 1.9 | 9.7 ± 1.2 |
| 10 | 83.2 ± 5.1 | 9.8 ± 1.4 | 7.0 ± 0.9 |
| 25 | 88.9 ± 5.5 | 5.4 ± 0.8 | 5.7 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[8][9]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the this compound stock. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution based on DNA content after treatment with this compound.[10][11][12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to ensure that only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]
Visualizations
Caption: Workflow for Apoptosis Analysis.
Caption: Workflow for Cell Cycle Analysis.
Caption: Postulated Apoptotic Signaling Pathway.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Jatrophane 4
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Jatrophane 4 (Pl-4).
Troubleshooting Guide
Question: Why is my macrocyclization reaction to form the 12-membered ring failing or resulting in low yields?
Possible Causes and Solutions:
-
Unfavorable Precursor Conformation: The linear precursor may adopt an extended conformation, which hinders the proximity of the reactive termini required for ring closure. This increases the likelihood of intermolecular side reactions like oligomerization.[1][2][3]
-
Solution: Introduce conformational constraints to pre-organize the molecule for cyclization. This can be achieved by incorporating rigid structural elements or using templating metal ions.[2][3] For instance, the Thorpe-Ingold effect can be utilized to bias the substrate towards a cyclization-competent conformation.[3]
-
-
Steric Hindrance: Bulky substituents near the reactive sites can sterically impede the macrocyclization.
-
Solution: Re-evaluate the disconnection approach to perform the macrocyclization at a less sterically congested position. Alternatively, employing more reactive catalysts or reaction conditions might overcome the steric barrier.
-
-
Reaction Conditions: The chosen reaction conditions (e.g., catalyst, solvent, temperature, concentration) may not be optimal. Ring-closing metathesis (RCM) is a common strategy, but its success is highly dependent on the catalyst and substrate.[4][5]
-
Solution: Screen a variety of RCM catalysts (e.g., Grubbs, Hoveyda-Grubbs generations) and reaction conditions. High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular polymerization. Some modern molybdenum alkylidene catalysts have shown higher efficiency and better selectivity in challenging macrocyclizations.[3]
-
Question: I am observing unexpected side reactions and decomposition of my advanced intermediates. What could be the cause?
Possible Causes and Solutions:
-
Inappropriate Protecting Groups: The high degree of oxygenation in this compound necessitates a sophisticated protecting group strategy.[6] The chosen protecting groups may be unstable to the reaction conditions, leading to unwanted deprotection and subsequent side reactions.
-
Solution: Employ an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others.[7] For example, silyl (B83357) ethers (e.g., TBS, TES) for hydroxyl groups and acetals for diols are commonly used.[8] Careful planning of the protecting group installation and removal sequence is critical.
-
-
Instability of Intermediates: Certain functional groups or structural motifs in the intermediates can be inherently unstable. For example, lithiated species of silyl ethers can be prone to decomposition.[6]
-
Solution: If an intermediate proves to be unstable, consider modifying the synthetic route to bypass it. Alternatively, changing the reagent or solvent system might enhance stability. For instance, if a lithiation reaction with n-butyllithium fails, a switch to tert-butyllithium (B1211817) or a different solvent might resolve the issue, although in some documented cases, this also failed to yield the desired product.[6]
-
Question: My coupling reaction to connect the cyclopentane (B165970) core with the macrocyclic chain is not proceeding as expected. What troubleshooting steps can I take?
Possible Causes and Solutions:
-
Diminished Reactivity: The reactivity of certain functional groups, such as aldehydes, can be diminished due to steric hindrance or electronic effects from neighboring groups.[9] This can lead to failed coupling reactions.
-
Solution: If an aldehyde shows low reactivity, it can be converted to a more reactive species. Alternatively, a different coupling strategy that does not rely on the problematic functional group should be explored. For example, instead of an aldehyde-alkyne coupling, a Suzuki-Miyaura cross-coupling or a Nozaki-Hiyama-Kishi reaction could be viable alternatives.[4]
-
-
Competing Side Reactions: The presence of other reactive functionalities, like an enone moiety, can lead to unwanted side reactions such as conjugate additions or cyclizations, competing with the desired coupling reaction.[9]
-
Solution: Protect the competing functional group before attempting the coupling reaction. The protecting group can then be removed in a subsequent step. This highlights the importance of a well-thought-out protecting group strategy.[7]
-
Frequently Asked Questions (FAQs)
What are the primary challenges in controlling the stereochemistry during the synthesis of this compound?
The complex stereochemical substitution pattern of this compound, with its multiple stereocenters, presents a significant synthetic challenge.[5][6] Key difficulties include:
-
Diastereoselective Reactions: Achieving high diastereoselectivity in reactions such as aldol (B89426) additions, reductions, and alkylations is crucial for establishing the correct relative stereochemistry of the substituents.
-
Enantioselective Synthesis: The synthesis must be enantioselective to obtain the desired enantiomer of the natural product. This often involves the use of chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool material like D-ribose.[6]
-
Stereochemical Integrity: Maintaining the stereochemical integrity of the established chiral centers throughout a multi-step synthesis can be challenging, as some reaction conditions can cause epimerization.
What are some of the key synthetic strategies that have been explored for the total synthesis of this compound and related diterpenes?
Several strategies have been investigated, often focusing on different approaches to construct the challenging macrocyclic and polycyclic core. These include:
-
Ring-Closing Metathesis (RCM): This is a powerful method for constructing the 12-membered macrocycle from a linear triene precursor.[4][5]
-
Transannular Reactions: Some approaches have explored transannular cyclizations, such as a Nozaki-Hiyama-Kishi (NHK) reaction, to form the core structure.[9]
-
Coupling Reactions: Various coupling reactions, including Suzuki-Miyaura and those involving regioselective lithiation of vinyl dibromides, have been used to assemble key fragments of the molecule.[4][10]
-
Radical Reactions: Radical cyclizations have also been investigated as a strategy for forming the intricate ring systems of jatrophanes.[6][11]
Why is the choice of protecting groups so critical in the total synthesis of this compound?
This compound is a highly oxygenated molecule with numerous hydroxyl groups and other functionalities.[6] A robust protecting group strategy is essential for several reasons:
-
Chemoselectivity: To differentiate between multiple reactive functional groups and allow for selective transformations at specific sites.
-
Preventing Side Reactions: To mask reactive groups and prevent them from participating in unwanted side reactions.
-
Improving Stability: To protect sensitive functional groups from harsh reaction conditions.
-
Orthogonal Deprotection: The ability to selectively remove one protecting group in the presence of others is crucial for the sequential elaboration of the molecule.[7][12]
Quantitative Data Summary
| Synthetic Strategy | Key Reaction | Precursor | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Dibromide Coupling | Regioselective Lithiation/Coupling | Vinyl Dibromide | Advanced Intermediate | 78 | >20:1 | [10] |
| RCM Approach | Ring-Closing Metathesis | Acyclic Triene | Macrocycle | N/A | N/A | [4] |
| Transannular NHK | Nozaki-Hiyama-Kishi Reaction | Macrocyclic Precursor | Bicyclic Core | Unsuccessful | N/A | [9] |
N/A: Data not available in the cited source.
Experimental Protocols
Protocol 1: Regioselective Chelation-Controlled Lithiation and Coupling
This protocol describes a key step in the synthesis of an advanced intermediate of this compound, as reported by Rinner et al.[10]
-
Preparation: A solution of the vinyl dibromide precursor in a mixture of THF and diethyl ether (4:1) is prepared in a flame-dried flask under an argon atmosphere.
-
Cooling: The solution is cooled to -100 °C using a liquid nitrogen/diethyl ether bath.
-
Lithiation: tert-Butyllithium (1.7 M in pentane, 2.0 equivalents) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -100 °C.
-
Aldehyde Addition: A solution of the aldehyde coupling partner in THF is added dropwise to the reaction mixture.
-
Warming and Quenching: The reaction is stirred for an additional 30 minutes at -100 °C before being warmed to -78 °C and quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Workup: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for macrocyclization reactions.
Caption: Decision matrix for protecting group strategy.
References
- 1. Strained cyclophane natural products: Macrocyclization at its limits - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 7. media.neliti.com [media.neliti.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Synthesis of an Advanced Intermediate of the Jatrophane Diterpene Pl-4: A Dibromide Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Stereoselectivity Issues in Jatrophane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the complex total synthesis of jatrophane diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselectivity challenges in jatrophane synthesis?
A1: The synthesis of the complex jatrophane core presents several stereochemical hurdles. Key challenges include:
-
Controlling stereocenters in the cyclopentane (B165970) core: The densely functionalized five-membered ring, a common feature of jatrophanes, requires precise control of multiple contiguous stereocenters.
-
Diastereoselectivity in side-chain introduction: Attaching and elaborating side chains on the cyclopentane core or the macrocycle with the correct stereochemistry is crucial.
-
Stereocontrol during macrocyclization: The formation of the large macrocyclic ring, often via Ring-Closing Metathesis (RCM), requires control over the geometry (E/Z) of the newly formed double bond.
-
Diastereoselectivity of reactions on the macrocycle: Post-macrocyclization modifications, such as epoxidations, must be highly stereoselective to yield the desired natural product.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Synthesis of the Cyclopentane Core
The construction of the highly substituted cyclopentane fragment is a critical stage where stereocontrol is paramount.
Q: My C-2 elongation of the cyclopentane precursor is giving a poor diastereomeric ratio. How can I improve this?
A: Low diastereoselectivity in the C-2 elongation often stems from the choice of chiral auxiliary or reaction conditions.
Troubleshooting Steps:
-
Choice of Chiral Auxiliary: The use of a suitable chiral auxiliary is critical. For instance, the use of (R)-HYTRA has been reported to achieve a diastereomeric ratio of at least 10:1 in the synthesis of a jatrophane cyclopentane segment.[1]
-
Reaction Conditions: Ensure that the reaction temperature is optimized. Running the reaction at lower temperatures can often enhance diastereoselectivity.
-
Substrate Control: The existing stereocenters in your cyclopentane precursor will influence the stereochemical outcome. Ensure the precursor is enantiomerically pure.
Experimental Protocol: Stereoselective C-2 Elongation
This protocol is adapted from the synthesis of a key cyclopentane segment for jatrophane diterpenes.[1]
-
Step 1: Aldehyde Formation: The starting alcohol is oxidized using IBX under standard conditions to afford the corresponding aldehyde. Due to the high volatility of the aldehyde, direct distillation from the reaction mixture is recommended to maximize yield.
-
Step 2: C-2 Elongation: The aldehyde is then subjected to a stereoselective C-2 elongation using (R)-HYTRA as the chiral auxiliary.
-
Step 3: Determination of Diastereomeric Ratio: The diastereomeric ratio can be determined by NMR spectroscopy after converting the product to a corresponding methyl ester via transesterification with sodium methoxide.
| Parameter | Condition | Observed d.r. |
| Chiral Auxiliary | (R)-HYTRA | >10:1 |
Diagram: Logic for Improving Cyclopentane Stereocontrol
References
stability of Jatrophane 4 under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Jatrophane 4 under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under standard laboratory conditions, meaning room temperature and protection from light in a tightly sealed container. However, it is a complex diterpenoid polyester (B1180765) and may degrade under extreme conditions such as high temperatures, high humidity, extreme pH, and exposure to strong oxidizing agents or intense light.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid in a tightly closed container, preferably in a dry, cool, and well-ventilated place.[1] For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C in an airtight vial and protected from light.
Q3: My this compound sample shows signs of degradation. What are the likely causes?
A3: Degradation of this compound is most often linked to environmental factors.[2] Key potential causes include:
-
Hydrolysis: As a polyester, this compound is susceptible to hydrolysis of its ester groups, which can be catalyzed by acidic or basic conditions. Degradation is often observed to increase exponentially in alkaline pH conditions (pH > 6.8).[3]
-
Oxidation: The presence of double bonds in the jatrophane skeleton makes the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents.
-
Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation, leading to faster degradation.[2]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[4]
Q4: In which solvents is this compound most stable?
A4: While specific stability data in various solvents is limited, aprotic solvents such as acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or ethyl acetate (B1210297) are generally preferred for stock solutions. It is crucial to use high-purity, peroxide-free solvents. Avoid prolonged storage in protic solvents like methanol (B129727) or water, especially at non-neutral pH, as this may facilitate hydrolysis.
Q5: How can I monitor the stability of my this compound sample?
A5: The most reliable way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5] Such a method should be able to separate the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks appear in HPLC chromatogram | Sample degradation. | Review sample handling and storage procedures. Ensure pH of solutions is controlled. Prepare fresh samples and re-analyze. Perform a forced degradation study to identify potential degradant peaks. |
| Loss of this compound potency or activity | Chemical degradation of the compound. | Confirm the purity of the sample using a validated HPLC method. Store the compound under recommended conditions (solid, cool, dry, dark).[1] Avoid repeated freeze-thaw cycles of solutions. |
| Variability between experimental results | Inconsistent sample stability. | Standardize sample preparation protocols. Prepare solutions fresh for each experiment. Ensure all solvents and reagents are of high purity and suitable for use. |
| Discoloration of the sample | Oxidative or light-induced degradation. | Store the sample protected from light in an amber vial or by wrapping the container in foil. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
Quantitative Data Summary
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours (at RT or 40-60°C) | To assess stability in acidic environments and identify acid-catalyzed degradation products (e.g., ester hydrolysis). |
| Base Hydrolysis | 0.1 M NaOH | 1 - 12 hours (at RT) | To assess stability in basic environments and identify base-catalyzed degradation products (e.g., ester hydrolysis). |
| Oxidation | 3% H₂O₂ | 2 - 24 hours (at RT) | To evaluate susceptibility to oxidation and identify oxidative degradation products. |
| Thermal Degradation | 60 - 80°C (Solid & Solution) | 1 - 7 days | To determine the impact of heat on the molecule and identify thermally induced degradants. |
| Photostability | ICH Option 2: 1.2 million lux hours and 200 W·h/m² UV-A light | Variable | To assess degradation upon exposure to light and identify photolytic degradation products. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the stock solution at 60°C.
-
Control: Keep 1 mL of stock solution mixed with 1 mL of purified water at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation and note the retention times and peak areas of any new peaks formed.
Protocol 2: Representative Stability-Indicating HPLC-UV Method
This method is a representative protocol for the analysis of jatrophane diterpenes and can be optimized for this compound.[6]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., AccQ-Tag, 150 mm x 4.6 mm, 4 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (hold for equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.[8]
Visualizations
References
- 1. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 6. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Jatrophane Diterpenes from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of jatrophane diterpenes, with a focus on challenges related to compounds like Jatrophane 4 (also known as Pl-4) from plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step purification process of jatrophane diterpenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction. | - Ensure plant material is finely powdered to maximize surface area. - Use a solvent system appropriate for the polarity of jatrophane esters (e.g., dichloromethane (B109758):acetone (B3395972) 2:1 or methanol).[1] - Increase extraction time or perform multiple extraction cycles. |
| Dark Green, Waxy Crude Extract | High chlorophyll (B73375) and lipid content. | - Perform a defatting step. Suspend the concentrated extract in a methanol (B129727)/water mixture (e.g., 75:25) and filter through a pad of RP-18 adsorbent or paraffin-impregnated silica (B1680970) gel.[1] - Alternatively, perform liquid-liquid partitioning between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane). |
| Poor Separation on Silica Gel Column | - Co-elution of structurally similar jatrophanes. - Inappropriate solvent system. | - Use a shallow gradient of increasing polarity (e.g., hexane (B92381):ethyl acetate).[1] - Monitor fractions closely using TLC and combine only those with a similar profile. - Consider using a different stationary phase for subsequent steps if co-elution persists. |
| Persistent Chlorophyll in Fractions | Incomplete removal during initial cleanup. | - Pass the chlorophyll-containing fractions through a Sephadex LH-20 column using a solvent system like hexane:acetone:methanol (30:10:60) to effectively remove remaining pigments.[1] |
| Broad or Tailing Peaks in HPLC | - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase. | - Reduce the sample concentration or injection volume. - For reversed-phase HPLC, consider adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. - For normal-phase HPLC, ensure the mobile phase is completely anhydrous. |
| Co-elution of Isomers in HPLC | Structurally very similar compounds. | - Optimize the mobile phase composition. Small changes in the solvent ratio or switching to a different organic modifier (e.g., acetonitrile (B52724) instead of methanol in reversed-phase) can alter selectivity. - Try a different column chemistry (e.g., a phenyl-hexyl or cyano phase instead of C18). - Decrease the flow rate to improve resolution.[2] |
| Suspected Compound Degradation | Instability of the jatrophane ester. | - Avoid high temperatures; perform extractions and chromatography at room temperature or below. - Minimize exposure to strong acids or bases. Use buffered mobile phases if necessary. - Work quickly and store purified fractions at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying jatrophane diterpenes like this compound (Pl-4)?
A1: The primary challenges stem from the great structural diversity of jatrophanes within a single plant extract.[3][4] These compounds are often present as complex mixtures of polyesters with minor variations in their acyl groups or stereochemistry, leading to very similar polarities and co-elution during chromatography.[1][3] Additionally, the presence of chlorophyll and lipids in the initial extract can interfere with chromatographic separation and must be effectively removed.[1]
Q2: What is a typical multi-step purification workflow for jatrophane diterpenes?
A2: A common workflow involves several chromatographic steps to progressively enrich and isolate the target compound.
Q3: How can I detect jatrophane diterpenes in my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a standard method. Fractions can be screened using TLC plates with a mobile phase such as hexane:acetone (e.g., 6:4 or 7:3). To visualize the spots, the TLC plate can be sprayed with a solution of 1% cerium sulfate (B86663) in 10% sulfuric acid and then heated. Jatrophane diterpenes typically appear as dark brown spots.[1]
Q4: My target jatrophane seems to be degrading during purification. What can I do to improve its stability?
A4: Jatrophane esters can be sensitive to pH and temperature. It is crucial to work at room temperature or below whenever possible and to avoid harsh conditions. Ensure that solvents are neutral and consider adding antioxidants if oxidative degradation is suspected. For long-term storage, purified compounds should be kept in a non-reactive solvent at -20°C or -80°C under an inert atmosphere.
Q5: I'm having trouble separating two closely eluting jatrophane isomers with my C18 HPLC column. What should I try next?
A5: When a standard C18 column fails to provide adequate resolution, you need to alter the selectivity of your separation. Here is a logical troubleshooting sequence:
Experimental Protocols
Protocol 1: General Extraction and Initial Cleanup of Jatrophanes
This protocol describes a general method for obtaining a diterpene-rich fraction from Euphorbia plant material.[1]
-
Extraction:
-
Percolate or macerate 1 kg of dried, powdered plant material with a 2:1 mixture of dichloromethane (CH₂Cl₂) and acetone at room temperature for 48 hours. Repeat the extraction three times.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Defatting and Chlorophyll Removal:
-
Suspend the crude extract in 500 mL of a 75:25 methanol (MeOH) to water (H₂O) solution.
-
Prepare a Buchner funnel with a fritted glass disc containing a 2 cm layer of RP-18 adsorbent.
-
Apply the suspended extract to the RP-18 pad under vacuum filtration.
-
Wash the pad with an additional 500 mL of 75:25 MeOH/H₂O.
-
The filtrate, which is now defatted and reduced in chlorophyll, contains the diterpenoid-rich fraction. Concentrate this fraction in vacuo.
-
Protocol 2: Chromatographic Purification of Jatrophane-Rich Fractions
This protocol outlines the subsequent column chromatography steps.
-
Silica Gel Column Chromatography:
-
Dry-load the concentrated, defatted extract onto silica gel.
-
Pack a glass column with silica gel (e.g., 200-300 mesh) in hexane.
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc) (e.g., 90:10, 85:15, 80:20, etc.).
-
Collect fractions and monitor by TLC as described in the FAQs.
-
Combine fractions containing compounds with Rf values between 0.2 and 0.7 (indicative of jatrophane polyesters).
-
-
Sephadex LH-20 Chromatography:
-
Concentrate the combined jatrophane-rich fractions.
-
Dissolve the residue in a minimal amount of the Sephadex mobile phase (e.g., hexane:acetone:MeOH, 30:10:60).
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with the same solvent system.
-
Elute isocratically and collect fractions. This step helps to remove residual pigments and other unwanted materials.
-
-
Preparative HPLC:
-
Concentrate the purified fractions from the Sephadex column.
-
Perform final purification using a preparative HPLC system. A typical starting point for a final polishing step could be a silica prep column (e.g., 20 x 250 mm, 5 µm) with a hexane:EtOAc gradient.[1] Alternatively, a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient can be used, depending on the specific polarity of this compound.
-
Monitor the elution with a UV detector and collect the peak corresponding to the target compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Jatrophane Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of jatrophane compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Aqueous Solubility of Jatrophane Compound
Question: My jatrophane compound shows very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?
Answer:
Low aqueous solubility is a common characteristic of many diterpenes, including jatrophanes.[1][2] This can significantly impact biological assays and subsequent pharmaceutical development.[1] Here are several strategies to address this issue:
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inherent Hydrophobicity: The complex, polycyclic structure of jatrophanes often results in poor water solubility. | 1. Structural Modification: Consider synthetic modifications to introduce more polar functional groups. For instance, creating ester or ether linkages with hydrophilic moieties can improve solubility. However, it is crucial to assess how these modifications affect the compound's biological activity through structure-activity relationship (SAR) studies. |
| 2. Formulation with Solubilizing Agents: | |
| * Solid Dispersions: Prepare a solid dispersion of your compound with a hydrophilic carrier like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or a poloxamer. This can enhance the dissolution rate by dispersing the drug at a molecular level within the carrier. | |
| * Cyclodextrin (B1172386) Complexation: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). The hydrophobic inner cavity of the cyclodextrin can encapsulate the jatrophane compound, while the hydrophilic exterior improves aqueous solubility. | |
| Precipitation from DMSO Stock: The compound may be precipitating when the DMSO stock solution is diluted into an aqueous buffer for your assay. | 1. Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally <0.5%) to minimize its effect on the assay and to reduce the risk of precipitation. |
| 2. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to help maintain the compound in solution. | |
| 3. Kinetic vs. Thermodynamic Solubility: Be aware of the difference. Kinetic solubility, often measured in early screening, can be higher than thermodynamic solubility. For later-stage development, determining thermodynamic solubility is crucial for formulation strategies. |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
Question: My jatrophane compound shows good apical to basolateral (A-B) permeability, but the basolateral to apical (B-A) transport is significantly higher, resulting in a high efflux ratio (>2). What does this indicate and how can I address it?
Answer:
A high efflux ratio in the Caco-2 permeability assay strongly suggests that your compound is a substrate for apically located efflux transporters, most notably P-glycoprotein (P-gp).[3][4] Many jatrophane diterpenes are known inhibitors and substrates of P-gp.[1][3][5] This active efflux can be a major barrier to oral absorption and bioavailability.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| P-glycoprotein (P-gp) Substrate: The compound is actively transported out of the Caco-2 cells by P-gp. | 1. Co-administration with a P-gp Inhibitor: In your Caco-2 assay, co-incubate your jatrophane compound with a known P-gp inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux. |
| 2. Structural Modification (SAR): The structure-activity relationship for P-gp inhibition by jatrophanes has been studied. Modifications at specific positions on the jatrophane skeleton can influence its interaction with P-gp. For example, acylation of hydroxyl groups can impact activity. Reviewing SAR data for related compounds can guide the synthesis of analogues with reduced P-gp substrate affinity. | |
| Involvement of Other Efflux Transporters: Other transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs) could also be involved. | 1. Use of Specific Inhibitors: To investigate the involvement of other transporters, use specific inhibitors for BCRP (e.g., Ko143) or MRPs (e.g., MK-571) in your Caco-2 assay. |
| Formulation Strategy: The formulation does not protect the compound from efflux transporters. | 1. Nanoparticle Formulation: Encapsulating the jatrophane compound in nanoparticles (e.g., PLGA, lipid-based nanoparticles) can alter its absorption pathway, potentially bypassing or saturating the efflux transporters, thereby increasing its net absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to the oral bioavailability of jatrophane compounds?
A1: The primary barriers are:
-
Low Aqueous Solubility: Due to their lipophilic and complex structures, many jatrophane compounds have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2]
-
P-glycoprotein (P-gp) Efflux: Jatrophane compounds are often substrates of the P-gp efflux pump located in the apical membrane of intestinal epithelial cells. This pump actively transports the compounds back into the intestinal lumen, reducing their net absorption.[1][3][4]
Q2: How can I improve the solubility and dissolution rate of my jatrophane compound for in vivo studies?
A2: Several formulation strategies can be employed:
-
Solid Dispersions: This involves dispersing the jatrophane compound in a hydrophilic polymer matrix. Upon contact with water, the polymer dissolves and releases the drug in a finely dispersed, often amorphous, state, which enhances dissolution.
-
Nanoparticle Formulations: Encapsulating the jatrophane compound within nanoparticles (e.g., polymeric nanoparticles, lipid-based nanocarriers) can increase its surface area-to-volume ratio, thereby improving the dissolution rate. Nanoparticles can also protect the drug from degradation and potentially enhance its uptake by intestinal cells.
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can significantly increase the aqueous solubility of the jatrophane compound.
Q3: What in vitro assays are essential to predict the oral bioavailability of a jatrophane compound?
A3: A standard battery of in vitro assays includes:
-
Aqueous Solubility Assay: To determine the kinetic and/or thermodynamic solubility in relevant buffers (e.g., phosphate-buffered saline at different pH values).
-
Caco-2 Permeability Assay: This is the gold standard for predicting intestinal permeability and identifying if a compound is a substrate for efflux transporters like P-gp.[6][7]
-
P-gp Inhibition Assay: To determine the compound's potential to inhibit P-gp, which can be relevant for drug-drug interactions. This is often done using a fluorescent P-gp substrate like Rhodamine 123.[4]
Q4: Are there any successful examples of enhancing the bioavailability of a jatrophane compound?
A4: Yes. For instance, a pharmacokinetic study of kansuinine A, a macrocyclic jatrophane diterpene, was conducted in rats. While the absolute oral bioavailability was not explicitly stated as "enhanced," the study established a method to determine its pharmacokinetic profile after oral and intravenous administration, which is a crucial step in assessing and subsequently improving bioavailability.[8] The general principle of using formulation strategies like nanoparticle encapsulation has been shown to improve the oral bioavailability of other poorly soluble drugs and is a promising approach for jatrophanes.
Data Presentation
Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Selected Jatrophane Diterpenes
| Jatrophane Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| Euphodendroidin D | Not Specified | Outperformed by a factor of 2 | Cyclosporin A | Not Specified |
| Helioscopianoid A | MCF-7/ADR | > 20 | Verapamil | 5.3 |
| Helioscopianoid B | MCF-7/ADR | > 20 | Verapamil | 5.3 |
| Helioscopianoid C | MCF-7/ADR | 12.6 | Verapamil | 5.3 |
| Helioscopianoid D | MCF-7/ADR | 15.8 | Verapamil | 5.3 |
| Nicaeenin F | NCI-H460/R | Not Specified (Potent Inhibitor) | Dex-VER | Not Specified |
| Nicaeenin G | NCI-H460/R | Not Specified (Potent Inhibitor) | Dex-VER | Not Specified |
| Compound from E. sororia | MCF-7/ADR | 0.182 | Verapamil | Not Specified |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic solubility of a jatrophane compound in an aqueous buffer.
Materials:
-
Jatrophane compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Microplate reader with turbidity measurement capability
Procedure:
-
Prepare a 10 mM stock solution of the jatrophane compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate in triplicate.
-
Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final volume of 200 µL and a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity (absorbance) of each well at a suitable wavelength (e.g., 620 nm).
-
The lowest concentration at which a significant increase in turbidity is observed compared to the buffer blank is considered the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a jatrophane compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Jatrophane compound
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) transport: Add the transport buffer containing the jatrophane compound (e.g., at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the transport buffer containing the jatrophane compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the jatrophane compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
Objective: To determine the potency of a jatrophane compound to inhibit P-gp mediated efflux.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental cell line (e.g., MCF-7)
-
Rhodamine 123 (P-gp substrate)
-
Jatrophane compound (test inhibitor)
-
Verapamil (positive control inhibitor)
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Seed the P-gp overexpressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the jatrophane compound or verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to all wells and incubate for another 60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add cell lysis buffer to each well and incubate for 10 minutes.
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate the percentage of P-gp inhibition for each concentration of the jatrophane compound relative to the control (no inhibitor) and the positive control (verapamil).
-
Determine the IC₅₀ value of the jatrophane compound for P-gp inhibition by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway & Experimental Workflows
Caption: Workflow for addressing bioavailability issues of jatrophane compounds.
Caption: P-glycoprotein mediated efflux of jatrophane compounds and mitigation strategies.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 8. LC-MS/MS method for determination of kansuinine a in rat plasma and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Jatrophane 4
Welcome to the Technical Support Center for Jatrophane 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on minimizing potential off-target effects.
Product Focus: this compound, a potent P-glycoprotein (P-gp) inhibitor for the reversal of multidrug resistance (MDR) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a jatrophane diterpene that functions as a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[2][3] By inhibiting P-gp, this compound increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cell lines.[3]
Q2: What are the potential off-target effects of this compound?
A2: While the primary on-target effect of this compound is the inhibition of P-gp, off-target effects may include cytotoxicity at higher concentrations, modulation of the PI3K/Akt/NF-κB signaling pathway, and induction of autophagy.[3] The cytotoxic effects are considered off-target in the context of MDR reversal, where the goal is to sensitize cells to other chemotherapeutics without causing direct cell death.
Q3: How can I minimize the cytotoxic off-target effects of this compound?
A3: Minimizing cytotoxicity involves careful dose-response studies to determine the optimal concentration that effectively inhibits P-gp without significantly impacting cell viability. Structure-activity relationship (SAR) studies on jatrophane diterpenes suggest that modifications to the molecule can dissociate P-gp inhibitory activity from cytotoxicity.[4][5] It is recommended to use the lowest effective concentration of this compound for P-gp inhibition, as determined by a Rhodamine 123 efflux assay, and to assess cytotoxicity in parallel using an MTT assay.
Q4: Does this compound affect cellular signaling pathways?
A4: Some jatrophane derivatives have been reported to influence the PI3K/Akt/NF-κB signaling pathway.[3] This pathway is crucial for cell survival and proliferation. Depending on the experimental context, modulation of this pathway could be considered an off-target effect. It is advisable to assess the phosphorylation status of key proteins in this pathway, such as Akt and IκBα, when characterizing the effects of this compound in your specific cell model.
Q5: Is there a recommended method to assess P-gp inhibition by this compound?
A5: The Rhodamine 123 (Rho123) efflux assay is a standard and reliable method to functionally assess P-gp inhibition.[1][6] Rho123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rho123 is actively pumped out, resulting in low intracellular fluorescence. Effective P-gp inhibitors like this compound will block this efflux, leading to an increase in intracellular Rho123 fluorescence, which can be quantified using flow cytometry or a fluorescence plate reader.[1][7]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at concentrations intended for P-gp inhibition. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response curve for both P-gp inhibition (using the Rho123 efflux assay) and cytotoxicity (using the MTT assay) to determine the optimal therapeutic window. |
| The cell line is particularly sensitive to this compound. | Consider using a different cell line or reducing the incubation time with this compound. | |
| Inconsistent results in the Rhodamine 123 efflux assay. | Suboptimal concentration of Rhodamine 123. | Titrate the Rhodamine 123 concentration to find the optimal level for your cell line that gives a good signal-to-noise ratio. |
| Presence of serum in the assay medium, which can interfere with P-gp activity. | Perform the efflux assay in serum-free medium.[6] | |
| Photobleaching of Rhodamine 123. | Protect the plate from light during incubation and reading. | |
| No significant P-gp inhibition observed. | This compound is not effective in the chosen cell line. | Verify P-gp expression in your cell line. Use a positive control inhibitor like Verapamil to confirm assay functionality.[1] |
| Incorrect preparation or degradation of this compound. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Unexpected changes in cell morphology or signaling pathways. | Off-target effects on pathways like PI3K/Akt or autophagy. | Investigate the activation state of these pathways using Western blotting for key phosphorylated proteins (e.g., p-Akt) or immunofluorescence for autophagy markers (e.g., LC3).[8][9] |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
Table 1: Comparative Analysis of this compound Efficacy and Cytotoxicity
| Compound | Cell Line | P-gp Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/IC₅₀) |
| This compound (Hypothetical Data) | MCF-7/ADR | 0.5 | 25 | 50 |
| Verapamil (Positive Control) | MCF-7/ADR | 5.0 | >100 | >20 |
Note: The data presented here are hypothetical and for illustrative purposes. Researchers should generate their own data for their specific experimental conditions.
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol is adapted from established methods for assessing P-gp activity.[1][6]
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)
-
Rhodamine 123 (Rho123) stock solution (1 mg/mL in DMSO)
-
This compound
-
Verapamil (positive control)
-
Culture medium (serum-free for the assay)
-
96-well black, clear-bottom plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil in serum-free medium for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of fresh PBS to each well.
-
Measure the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Calculate the increase in fluorescence relative to the untreated control.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[10][11]
Materials:
-
Cells to be tested
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Immunofluorescence for LC3 Puncta (Autophagy Assay)
This protocol provides a method to visualize autophagy induction.[8][12][13]
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-LC3 primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the anti-LC3 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing P-gp inhibition by this compound using the Rhodamine 123 efflux assay.
Caption: The PI3K/Akt/NF-κB signaling pathway and the potential modulatory effect of this compound.
Caption: Simplified overview of the autophagy pathway, potentially induced by this compound.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of Jatrophane Diterpenes: Jatrophone ("Jatrophane 4") vs. Other Notable Jatrophanes in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the jatrophane diterpene, Jatrophone (herein referred to as Jatrophane 4 for illustrative purposes), with other significant jatrophane diterpenes, focusing on their anti-cancer properties and ability to overcome multidrug resistance. This analysis is supported by experimental data and detailed methodologies.
Jatrophane diterpenes, a class of naturally occurring compounds predominantly found in the Euphorbiaceae family, have garnered significant interest in oncology research.[1] Their complex molecular architecture and potent biological activities, including cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance (MDR), position them as promising candidates for novel cancer therapeutics.[1]
This guide will focus on a comparative analysis of Jatrophone against other well-characterized jatrophane diterpenes, namely Euphoscopin C and Euphorbiapene D. The comparison will center on their cytotoxic efficacy and their potential to modulate P-glycoprotein (P-gp) mediated multidrug resistance, a major obstacle in cancer chemotherapy.
Data Presentation: Cytotoxicity and Multidrug Resistance Reversal
The following tables summarize the available quantitative data on the cytotoxic and MDR reversal activities of Jatrophone, Euphoscopin C, and Euphorbiapene D. It is important to note that the experimental conditions, such as the cancer cell lines and resistance-inducing agents, vary between studies, which should be considered when making direct comparisons.
| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference |
| Jatrophone ("this compound") | MCF-7/ADR | Doxorubicin-resistant breast cancer | 1.8 ± 0.2 | [2] |
| Euphoscopin C | A549/paclitaxel | Paclitaxel-resistant lung cancer | 6.9 | [3] |
| Euphorbiapene D | A549/paclitaxel | Paclitaxel-resistant lung cancer | 7.2 | [3] |
| Euphoheliosnoid A | A549/paclitaxel | Paclitaxel-resistant lung cancer | 9.5 | [3] |
Table 1: Comparative Cytotoxicity of Selected Jatrophane Diterpenes against Drug-Resistant Cancer Cell Lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Reversal Activity Metric | Value | Reference |
| Jatrophane Diterpenes (General) | MCF-7/ADR | Reversal Fold (RF) | 2.3 - 12.9 (at 10 µM) | [4] |
| Jatrophane Diterpene (from E. sororia) | MCF-7/ADR | Reversal Fold (RF) | up to 36.82 (at 10 µM) | [4] |
| Jatrophane Diterpene (Compound 5 from E. glomerulans) | MCF-7/ADR | EC50 for MDR reversal | 159.5 nM | [5] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Various Jatrophane Diterpenes. The Reversal Fold (RF) indicates the factor by which the cytotoxicity of a standard anticancer drug is increased in the presence of the jatrophane diterpene. EC50 for MDR reversal is the concentration of the compound that restores 50% of the sensitivity of resistant cells to a chemotherapy drug.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the jatrophane diterpenes. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the function of P-glycoprotein (P-gp), an efflux pump that contributes to MDR. Rhodamine 123 is a fluorescent substrate of P-gp.
-
Cell Preparation: Drug-resistant cancer cells (e.g., MCF-7/ADR) are harvested and washed with phosphate-buffered saline (PBS).
-
Compound Incubation: The cells are pre-incubated with the jatrophane diterpenes at various concentrations for 30 minutes at 37°C. Verapamil, a known P-gp inhibitor, is used as a positive control.
-
Rhodamine 123 Loading: Rhodamine 123 is then added to a final concentration of 5 µM, and the cells are incubated for another 60 minutes at 37°C in the dark.
-
Efflux Period: After incubation, the cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123 and then resuspended in fresh, pre-warmed culture medium. The cells are then incubated for an additional 60-90 minutes at 37°C to allow for dye efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the jatrophane diterpenes compared to the untreated control is indicative of P-gp inhibition. The reversal fold is often calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the jatrophane diterpene.
Signaling Pathways and Experimental Workflows
Jatrophone's Impact on the PI3K/Akt/NF-κB Signaling Pathway
Experimental evidence suggests that Jatrophone exerts its cytotoxic and resistance-reversing effects in doxorubicin-resistant breast cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[2][6] This pathway is crucial for cell survival, proliferation, and the inflammatory responses that can contribute to drug resistance.
Experimental Workflow for Assessing Cytotoxicity and MDR Reversal
The following diagram illustrates the logical flow of experiments to compare the anti-cancer activities of different jatrophane diterpenes.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenoids from Euphorbia glomerulans with potential reversal activities against P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: Jatrophane 4 and Paclitaxel Resistance in Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Jatrophane 4 versus paclitaxel (B517696) in the context of chemotherapy resistance.
This guide provides a comprehensive comparison of this compound, a promising jatrophane diterpene, and the widely used chemotherapy drug paclitaxel, with a focus on their performance against drug-resistant cancer cells. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a clear and objective analysis for researchers in oncology and drug discovery.
Data Presentation: Quantitative Performance Analysis
The following table summarizes the cytotoxic activity of paclitaxel and a representative jatrophane diterpene, euphoscopin C, against both paclitaxel-sensitive and paclitaxel-resistant non-small cell lung cancer cell lines (A549). This data highlights the potential of jatrophanes in overcoming paclitaxel resistance.
| Compound | Cell Line | IC50 (µM) | Fold Resistance | Reference |
| Paclitaxel | A549 (sensitive) | ~0.0117 | - | [1] |
| A549-Taxol (resistant) | ~6.0 | ~512 | [1] | |
| Euphoscopin C | A549 (sensitive) | >10 | - | [2] |
| A549-Taxol (resistant) | 6.9 | N/A | [2] |
Note: "this compound" is a specific jatrophane diterpene, epoxywelwitschene, which has been shown to induce apoptosis and modulate ABCB1 activity.[3] While specific IC50 data for this compound on paclitaxel-resistant lines is not available, euphoscopin C serves as a relevant example of the potential of this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549 and A549-Taxol) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, paclitaxel) in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following drug treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat the cells with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Induce apoptosis in cells and in a control group. Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysate and collect the supernatant containing the cytosolic extract.
-
Reaction Setup: In a 96-well plate, add the cell lysate to each well.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of this compound and paclitaxel resistance.
Caption: P-glycoprotein mediated paclitaxel efflux and its inhibition by this compound.
Caption: Experimental workflow for comparative analysis of drug efficacy.
References
- 1. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Jatrophane 4 as a P-glycoprotein Inhibitor: A Comparative Analysis
For researchers and professionals in drug development, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) is a critical challenge. This guide provides a detailed comparison of the P-gp inhibitory effects of Jatrophane 4 (also known as euphodendroidin D), a naturally derived jatrophane diterpene, against other established P-gp inhibitors. The following sections present quantitative data, in-depth experimental protocols, and visual workflows to offer a comprehensive understanding of its potential as a potent MDR modulator.
Comparative Efficacy of P-gp Inhibitors
The inhibitory potential of this compound and other selected P-gp inhibitors is summarized below. The data highlights the superior efficacy of this compound in inhibiting P-gp-mediated drug efflux.
| Compound | Cell Line | Assay Type | IC50 / Activity Metric | Reference Compound | Relative Potency |
| This compound (euphodendroidin D) | L5178Y MDR | Daunomycin Efflux | More potent | Cyclosporin (B1163) A | At least 2-fold higher |
| Jatrophane Derivative 19 | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent | Tariquidar | Greater chemoreversal ability |
| Jatrophane Derivative 25 | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent | Tariquidar | Greater chemoreversal ability |
| Jatrophane Derivative 26 | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent | Tariquidar | Greater chemoreversal ability |
| Verapamil | L5178Y MDR | Rhodamine 123 Efflux | Standard Inhibitor | - | - |
| Cyclosporin A | L5178Y MDR | Daunomycin Efflux | Standard Inhibitor | - | - |
| Tariquidar | HepG2/ADR, MCF-7/ADR | Chemoreversal | Standard Inhibitor | - | - |
In-Depth Experimental Methodologies
The evaluation of P-gp inhibitory activity involves various sophisticated in vitro assays. Below are detailed protocols for key experiments used to validate the efficacy of jatrophane diterpenes.
Rhodamine 123 (Rho123) Efflux Assay
This assay is a common method to assess the function of P-gp. Rho123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rho123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rho123 and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Multidrug-resistant cell lines (e.g., adriamycin-resistant HepG2/ADR or MCF-7/ADR) and their parental, non-resistant counterparts are cultured to 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Verapamil) for 1 hour.
-
Rho123 Loading: Rho123 is added to each well at a final concentration of 5 µM and incubated for another hour.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rho123.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is calculated relative to the control (cells treated with Rho123 alone). The IC50 value, the concentration of inhibitor required to achieve 50% of the maximal inhibition, is then determined.[1][2]
Chemoreversal Assay
This assay determines the ability of a P-gp inhibitor to restore the cytotoxicity of a chemotherapeutic agent in resistant cancer cells.
Protocol:
-
Cell Seeding: MDR cancer cells (e.g., HepG2/ADR, MCF-7/ADR) are seeded in 96-well plates.[1][2]
-
Co-incubation: Cells are treated with a fixed concentration of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence of varying concentrations of the P-gp inhibitor (e.g., this compound).
-
Incubation Period: The plates are incubated for 48-72 hours.
-
Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor. A higher reversal fold indicates a more potent P-gp inhibitor.
Daunomycin Efflux Assay
Similar to the Rho123 efflux assay, this method uses the fluorescent anticancer drug daunomycin to measure P-gp activity.
Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., L5178Y MDR) are used.
-
Inhibitor Pre-incubation: Cells are incubated with the test compounds for a specified period.
-
Daunomycin Loading: Daunomycin is added to the cell suspension.
-
Efflux Measurement: The amount of daunomycin retained within the cells is quantified over time using flow cytometry or fluorescence microscopy.
-
Data Analysis: The inhibitory effect is determined by comparing the intracellular daunomycin concentration in the presence and absence of the inhibitor. Studies have shown that this compound (euphodendroidin D) was at least twice as effective as cyclosporin A in inhibiting Pgp-mediated daunomycin transport.[3]
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for evaluating P-gp inhibitors, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for P-gp Inhibition Assay.
P-gp Efflux Pump Mechanism and Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively extrude a wide variety of substrates from the cell.[4] This action reduces the intracellular concentration of cytotoxic drugs, leading to multidrug resistance. P-gp inhibitors function by directly binding to the transporter, often competing with the substrate for the binding site, or by interfering with the ATP hydrolysis that powers the pump.
Caption: P-gp Efflux and Inhibition by this compound.
References
- 1. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of Jatrophane Diterpenes in Reversing Multidrug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1] This guide provides a comparative overview of the in vivo validation of jatrophane diterpenes as a promising class of MDR reversal agents, benchmarked against established third-generation P-gp inhibitors.
While specific in vivo data for a singular compound denoted as "Jatrophane 4" is not extensively documented in publicly available literature, a growing body of preclinical evidence supports the potential of the broader class of jatrophane diterpenes as potent P-gp modulators.[2][3][4][5] This guide will, therefore, focus on representative compounds from the jatrophane family and compare their potential efficacy with well-characterized alternatives like Tariquidar (B1662512) and Elacridar.
Comparative Efficacy of MDR Reversal Agents: In Vivo Data
The following tables summarize key quantitative data from in vivo studies, demonstrating the ability of different agents to restore chemosensitivity in MDR cancer models.
Table 1: Efficacy of Jatrophane Diterpenes and Comparators in Xenograft Tumor Models
| Compound/Treatment | Animal Model | Cell Line | Chemotherapy Agent | Dose & Regimen | Key Outcomes | Reference |
| Jatrophane Diterpenoid (Compound 26) | N/A (Implied in vivo efficacy) | HepG2/ADR, MCF-7/ADR (in vitro) | Adriamycin | N/A | Favorable antitumor effect in vivo noted. Potent MDR modulator with greater chemoreversal and less cytotoxicity than Tariquidar in vitro. | [4] |
| Tariquidar (XR9576) | N/A (Preclinical and clinical trials) | Various resistant cell lines | Paclitaxel (B517696), Doxorubicin, Vinorelbine | Varies | Potent and specific P-gp inhibitor. Showed promise in sensitizing resistant cell lines. Entered Phase I/II clinical trials. | [1][6][7][8] |
| Elacridar (GF120918) | Mice | P388/DOX tumor xenografts | Doxorubicin (DOX) | N/A | Reversed resistance to DOX in xenograft experiments. | [9][10] |
| Elacridar + Lenvatinib | Mice | Hepatocellular Carcinoma (HCC) xenografts | Lenvatinib | N/A | Caused a significant antitumor effect compared to Lenvatinib alone. | [9] |
Table 2: Survival Analysis in Leukemia Models
| Compound/Treatment | Animal Model | Leukemia Model | Chemotherapy Agent | Key Outcomes | Reference |
| EC31 (Epicatechin Derivative) | BDF1 Mice | Murine Leukemia P388ADR | Doxorubicin (3 mg/kg i.p.) | Median survival extended from 16.5 days (DOX alone) to 21.5 days (EC31 + DOX). | [1] |
| EC31 (Epicatechin Derivative) | NOD/SCID Mice | Human Leukemia K562/P-gp | Doxorubicin | Significantly prolonged the survival of the mice compared to DOX alone. | [1] |
Note: Data for a specific Jatrophane is limited to statements of "favorable antitumor effect". Quantitative data from direct in vivo studies on Jatrophanes is still emerging. EC31 is included as an example of a natural product-derived MDR modulator with published in vivo data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the in vivo assessment of MDR reversal agents.
Protocol 1: Xenograft Model for Solid Tumors
-
Cell Culture: P-gp-overexpressing human cancer cells (e.g., LCC6MDR, SKOV-3TR) and their parental, drug-sensitive counterparts are cultured under standard conditions.[1][6]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks are used to prevent rejection of human tumor xenografts.[11]
-
Tumor Implantation: A suspension of 1 x 10⁶ to 1 x 10⁷ cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Groups: Mice are randomized into several groups (n=5-10 per group):
-
Vehicle Control
-
Chemotherapy agent alone (e.g., Paclitaxel 12 mg/kg i.v.)
-
MDR reversal agent alone (e.g., Jatrophane diterpene or comparator)
-
Combination of chemotherapy agent and MDR reversal agent.
-
-
Drug Administration: The MDR reversal agent is often administered (e.g., intraperitoneally) shortly before the administration of the chemotherapy drug to ensure maximal P-gp inhibition.[1]
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight (as a measure of toxicity) and analysis of drug concentration in excised tumor tissue at the end of the study.[1]
Protocol 2: Orthotopic Leukemia Model
-
Cell Inoculation: Immunodeficient mice (e.g., NOD/SCID) are inoculated intravenously (i.v.) or intraperitoneally (i.p.) with P-gp-overexpressing leukemia cells (e.g., K562/P-gp).[1]
-
Treatment: Following cell inoculation, mice are treated with:
-
Control (no treatment)
-
Chemotherapy agent alone (e.g., Doxorubicin)
-
Combination of the MDR reversal agent and the chemotherapy agent.
-
-
Survival Analysis: The primary endpoint is the overall survival of the mice. The number of deaths in each group is recorded daily, and survival curves are generated using the Kaplan-Meier method. An increase in lifespan (ILS) is a key metric of efficacy.[1]
Visualizing Mechanisms and Workflows
P-glycoprotein Mediated Multidrug Resistance
The diagram below illustrates the mechanism by which P-glycoprotein expels chemotherapeutic drugs from a cancer cell, leading to resistance, and how Jatrophane diterpenes and other inhibitors block this action.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Jatrophane diterpenes.
In Vivo Xenograft Experiment Workflow
This diagram outlines the typical workflow for assessing the efficacy of an MDR reversal agent in a subcutaneous tumor xenograft model.
Caption: Standard workflow for an in vivo xenograft study of MDR reversal agents.
References
- 1. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane Diterpenoids Versus Third-Generation MDR Modulators: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This guide provides a comparative analysis of the efficacy of jatrophane diterpenoids, a class of natural product-derived MDR modulators, against synthetic third-generation MDR modulators.
This comparison focuses on Jatrophane 26, a representative jatrophane diterpenoid that has shown promising MDR reversal activity, and the third-generation MDR modulators tariquidar, zosuquidar, and laniquidar. The data presented is compiled from various preclinical studies to offer a quantitative and qualitative overview of their potential in overcoming P-gp-mediated drug resistance.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the cytotoxicity and MDR reversal efficacy of Jatrophane 26 and third-generation MDR modulators. It is important to note that the data are derived from different studies and experimental conditions, which may influence the absolute values. However, they provide a valuable basis for a comparative assessment.
Table 1: Cytotoxicity of MDR Modulators
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophane (Jatrophone) | MCF-7/ADR | 1.8 | [1] |
| Tariquidar | Not specified | >20 (non-toxic) | [2] |
| Zosuquidar | CCRF-CEM, CEM/VLB100, P388, P388/ADR, MCF7, MCF7/ADR, 2780, 2780AD, UCLA-P3, UCLA-P3.003VLB | 5->16 | [3] |
| Laniquidar | Not specified | - |
Note: A higher IC50 value indicates lower cytotoxicity.
Table 2: MDR Reversal Efficacy of Modulators
| Compound | Metric | Value | Cell Line | Notes | Reference |
| Jatrophane 17 | EC50 (DOX Reversal) | 182.17 ± 32.67 nM | MCF-7/ADR | A potent jatrophane derivative. | [4] |
| Jatrophane (General) | Reversal Fold | 300-fold at 20 µM | K562 | For several jatrophane derivatives. | [5] |
| Tariquidar | Kd (P-gp) | 5.1 nM | - | High affinity for P-gp. | [6] |
| IC50 (P-gp inhibition) | ~0.04 µM | - | In vitro inhibition of substrate transport. | [7] | |
| Reversal Fold (Doxorubicin) | 30-fold at 100 nM | ABCB1-expressing cells | - | [2] | |
| Zosuquidar | Ki (P-gp) | 59 nM | - | Potent P-gp inhibitor. | [3] |
| Reversal Fold (Daunorubicin) | >45.5-fold at 0.3 µM | K562/DOX | - | [8][9] | |
| Laniquidar | IC50 (P-gp inhibition) | 0.51 µM | - | Noncompetitive P-gp inhibitor. | [10][11] |
Mechanism of Action
Jatrophane diterpenoids and third-generation MDR modulators primarily act by inhibiting the function of P-glycoprotein.
P-glycoprotein Efflux Pump Mechanism:
P-gp is an ATP-dependent efflux pump that recognizes and transports a wide array of hydrophobic substrates. The transport cycle involves substrate binding to the transmembrane domains (TMDs) from the inner leaflet of the cell membrane or the cytoplasm, followed by ATP binding to the nucleotide-binding domains (NBDs). ATP hydrolysis induces conformational changes in the TMDs, leading to the expulsion of the substrate from the cell.
Figure 1: Simplified workflow of P-glycoprotein mediated drug efflux. (Within 100 characters)
PI3K/Akt/NF-κB Signaling Pathway in MDR:
The PI3K/Akt/NF-κB signaling pathway is a crucial regulator of cell survival and proliferation and has been implicated in the development of MDR. Activation of this pathway can lead to the upregulation of P-gp expression, further contributing to drug resistance. Some jatrophane diterpenoids, such as jatrophone, have been shown to exert their cytotoxic effects in resistant cells by inhibiting this pathway.[1][12]
Figure 2: PI3K/Akt/NF-κB signaling pathway leading to MDR1 gene expression. (Within 100 characters)
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MDR modulators.
Rhodamine 123 (Rho123) Efflux Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory activity of MDR modulators.
Workflow:
Figure 3: Experimental workflow for the Rhodamine 123 efflux assay. (Within 100 characters)
Detailed Steps:
-
Cell Culture: MDR-overexpressing cells (e.g., MCF-7/ADR, K562/DOX) and their parental sensitive counterparts are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., Jatrophane 26) or a known MDR modulator (e.g., tariquidar) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Rhodamine 123 Staining: After a pre-incubation period (e.g., 30 minutes), Rhodamine 123 is added to each well to a final concentration of approximately 5 µM.
-
Incubation: The plate is incubated for a further 60-90 minutes at 37°C in the dark.
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Lysis: A lysis buffer (e.g., 0.1% Triton X-100 in PBS) is added to each well to release the intracellular Rhodamine 123.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The increase in intracellular Rhodamine 123 accumulation in the presence of the modulator is calculated relative to the control, indicating the degree of P-gp inhibition.
MTT Chemosensitivity Assay
This colorimetric assay is used to assess the ability of an MDR modulator to sensitize resistant cancer cells to a chemotherapeutic agent.
Workflow:
Figure 4: Experimental workflow for the MTT chemosensitivity assay. (Within 100 characters)
Detailed Steps:
-
Cell Seeding: MDR-overexpressing cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin (B1662922), paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the MDR modulator.
-
Incubation: The plates are incubated for 48-72 hours to allow for drug-induced cytotoxicity.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent is calculated for both the modulator-treated and untreated cells. The Reversal Fold (RF) is then determined using the following formula: RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic + modulator
A higher RF value indicates a greater ability of the modulator to reverse MDR.
Conclusion
Both jatrophane diterpenoids and third-generation MDR modulators demonstrate significant potential in overcoming P-gp-mediated multidrug resistance. The available data suggests that certain jatrophanes, such as Jatrophane 26, may exhibit comparable or even superior MDR reversal activity to third-generation modulators like tariquidar, often with lower intrinsic cytotoxicity.[13] However, it is crucial to acknowledge that the development of third-generation modulators has been guided by extensive medicinal chemistry efforts to optimize potency and specificity, resulting in compounds with very high affinity for P-gp in the nanomolar range.
Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish the relative efficacy of these two classes of compounds. The natural origin and unique chemical scaffolds of jatrophane diterpenoids offer exciting opportunities for the discovery and development of novel, potent, and less toxic MDR modulators for improved cancer chemotherapy.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Laniquidar | P-gp inhibitor | CAS# 197509-46-9 | InvivoChem [invivochem.com]
- 12. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Jatrophane Diterpenes: A Meta-Analysis and Comparison Guide
For Immediate Release
Jatrophane diterpenes, a class of naturally occurring compounds predominantly found in the Euphorbiaceae family of plants, are emerging as promising candidates in the landscape of oncology research. A comprehensive meta-analysis of existing literature reveals their significant anti-cancer activities, including potent cytotoxicity against a range of cancer cell lines and the ability to reverse multidrug resistance, a major hurdle in cancer therapy. This guide provides a comparative overview of the anti-cancer performance of various jatrophane diterpenes, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Cytotoxicity of Jatrophane Diterpenes
The anti-cancer efficacy of jatrophane diterpenes is demonstrated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several jatrophane diterpenes across different cancer types. The data presented below summarizes these findings, offering a direct comparison of their cytotoxic effects.
| Jatrophane Diterpene | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatrophone (B1672808) | MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [1][2][3] |
| Unnamed Jatrophane 1 | NCI-H460 | Non-small cell lung carcinoma | 17.63 ± 2.08 | [4] |
| Unnamed Jatrophane 1 | NCI-H460/R | Resistant Non-small cell lung carcinoma | 20.98 ± 2.79 | [4] |
| Unnamed Jatrophane 1 | U87 | Glioblastoma | 10.97 ± 1.41 | [4] |
| Unnamed Jatrophane 1 | U87-TxR | Resistant Glioblastoma | 15.49 ± 3.57 | [4] |
| Unnamed Jatrophane 2 | U87 | Glioblastoma | 20.12 ± 1.96 | [4] |
Mechanisms of Action: Targeting Key Signaling Pathways
Jatrophane diterpenes exert their anti-cancer effects through various mechanisms, most notably by inducing programmed cell death (apoptosis) and autophagy, and by causing cell cycle arrest. A key signaling pathway implicated in the action of jatrophone is the PI3K/Akt/NF-κB pathway.[1][2][3] This pathway is crucial for cell survival and proliferation in many cancers, and its inhibition by jatrophone leads to a cascade of events culminating in cancer cell death.
Overcoming Multidrug Resistance
A significant attribute of several jatrophane diterpenes is their ability to counteract multidrug resistance (MDR) in cancer cells. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cancer cell, reducing their efficacy. Jatrophane diterpenes have been shown to inhibit P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapy. For instance, a mixture of eight jatrophane diterpenes from Euphorbia Sororia was found to inhibit the P-gp-mediated efflux of drugs and also suppress the PI3K/NF-κB pathway, which can contribute to the reduction of P-gp expression.[5]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section details the methodologies for key experiments used to assess the anti-cancer activity of jatrophane diterpenes.
Experimental Workflow for Anti-Cancer Activity Assessment
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density based on the measurement of cellular protein content, providing a reliable method for assessing cytotoxicity.[6][7][8][9][10]
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they adhere and reach the desired confluence.
-
Treatment: Treat the cells with varying concentrations of the jatrophane diterpene and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Staining: Wash the plates with water and air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify the extent of apoptosis induced by jatrophane diterpenes.[11][12][13][14][15]
-
Cell Preparation: Culture and treat cells with the jatrophane diterpene as described for the cytotoxicity assay.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation (for Cell Cycle Analysis): Fix the cells in cold 75% ethanol (B145695) and store at 4°C overnight.
-
Staining (for Cell Cycle Analysis): Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark before analysis.
-
Staining (for Apoptosis Analysis): Resuspend live, unfixed cells in an annexin (B1180172) V binding buffer. Add fluorescently labeled Annexin V and a viability dye (like PI). Incubate in the dark.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. For cell cycle analysis, the DNA content (G0/G1, S, G2/M phases) is determined based on PI fluorescence intensity. For apoptosis, cells are differentiated into viable, early apoptotic, late apoptotic, and necrotic populations based on Annexin V and PI staining.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of the effect of jatrophane diterpenes on signaling pathways like PI3K/Akt/NF-κB.[16][17][18][19][20]
-
Protein Extraction: Treat cells with the jatrophane diterpene, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-PI3K, anti-phospho-Akt, anti-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Perspectives
The collective evidence strongly suggests that jatrophane diterpenes represent a valuable class of natural products with significant potential for the development of novel anti-cancer therapies. Their ability to induce cell death in cancer cells, including drug-resistant strains, and their defined mechanisms of action make them attractive lead compounds for further investigation. Future research should focus on in-depth structure-activity relationship (SAR) studies to optimize their potency and selectivity, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of these fascinating natural compounds holds promise for expanding the arsenal (B13267) of effective treatments in the fight against cancer.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry analysis of cell cycle and apoptosis [bio-protocol.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Jatrophane Diterpenoids and Other Natural MDR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] The search for potent and non-toxic MDR inhibitors, particularly from natural sources, is a key strategy to resensitize cancer cells to chemotherapy.
This guide provides a head-to-head comparison of a promising jatrophane diterpenoid, designated as Jatrophane 4 (Helioscopianoid C) , with other well-characterized natural MDR inhibitors. The information is curated from preclinical studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Mechanism of P-glycoprotein (P-gp) Mediated Multidrug Resistance
P-gp, the product of the ABCB1 gene, is an ATP-dependent efflux pump. Its mechanism involves binding to a wide range of structurally diverse hydrophobic drugs and utilizing the energy from ATP hydrolysis to transport them out of the cell. This process reduces the intracellular drug accumulation, rendering the cancer cells resistant to the cytotoxic effects of the chemotherapeutic agents. Natural MDR inhibitors can counteract this process through various mechanisms, including competitive or non-competitive inhibition of the P-gp efflux function and modulation of its ATPase activity.
Caption: P-gp mediated drug efflux and its inhibition by natural compounds.
Quantitative Comparison of Natural MDR Inhibitors
The following tables summarize the quantitative data for this compound and other representative natural MDR inhibitors. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: MDR Reversal Activity of this compound and Other Natural Inhibitors
| Compound Class | Compound Name | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) or IC50 of Chemo Agent (with Inhibitor) | Concentration of Inhibitor | Reference |
| Jatrophane Diterpenoid | This compound (Helioscopianoid C) | MCF-7/ADR | Doxorubicin | Not directly reported, but showed significant P-gp inhibition | 20 µM | [2] |
| Flavonoid | Quercetin | MCF-7/ADR | Doxorubicin | IC50: 9.11 µM | 2:1 molar ratio with Doxorubicin | [3] |
| Flavonoid | Myricetin | MCF-7/ADR | Doxorubicin | IC50: 0.38 µM | 10 µM | [1] |
| Terpenoid | Curcumin | MCF-7/ADR | Doxorubicin | IC50: 9.11 µM | 2:1 molar ratio with Doxorubicin | [3] |
| Alkaloid | Verapamil (Positive Control) | MCF-7/ADR | Doxorubicin | IC50: ~10 µM | 10 µM | [4] |
Note: Reversal Fold (RF) is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the MDR inhibitor. A higher RF indicates greater potency in reversing MDR.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Chemosensitivity Assay (MTT Assay)
This assay determines the ability of an MDR inhibitor to sensitize resistant cancer cells to a chemotherapeutic agent.[5]
Caption: Workflow for the MTT-based chemosensitivity assay.
Protocol:
-
Cell Seeding: Seed drug-resistant cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed concentration of the MDR inhibitor (e.g., this compound at 20 µM).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.[6][7]
Caption: Workflow for the Rhodamine 123 efflux assay.
Protocol:
-
Cell Preparation: Harvest drug-resistant cells and resuspend them in serum-free medium.
-
Dye Loading: Incubate the cells with 5 µg/mL rhodamine 123 for 60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Inhibitor Treatment: Resuspend the cells in fresh medium containing the test compound at the desired concentration and incubate for 30-60 minutes at 37°C to allow for efflux. A control group without the inhibitor should be included.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of the treated cells to the control cells. An increase in fluorescence indicates inhibition of rhodamine 123 efflux.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.[2][8]
Caption: Workflow for the P-gp ATPase activity assay.
Protocol:
-
Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing P-gp or prepare them from resistant cell lines.
-
Reaction Setup: In a 96-well plate, incubate the P-gp membranes with the test compound at various concentrations in an assay buffer.
-
Reaction Initiation: Start the reaction by adding Mg-ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the effect of the compound on the basal and/or substrate-stimulated ATPase activity of P-gp.
Conclusion
Jatrophane diterpenoids, represented here by this compound (Helioscopianoid C), are a potent class of natural MDR inhibitors. While direct comparative data is limited, the available evidence suggests their efficacy is comparable to other well-known natural inhibitors like certain flavonoids and terpenoids. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these natural compounds in overcoming multidrug resistance in cancer. Future research should focus on direct head-to-head comparisons under standardized conditions to establish a more definitive ranking of the potency of these promising natural products.
References
- 1. iomcworld.com [iomcworld.com]
- 2. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Jatrophane 4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of complex compounds like Jatrophane 4 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, drawing upon established protocols for hazardous chemical waste management.
Quantitative Data Summary
| Parameter | Value | Source Context |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, lab coat, nitrile rubber gloves (min. 0.4 mm thickness) | General laboratory safety guidelines for handling potentially hazardous chemicals.[1] |
| Storage Conditions | Tightly closed container in a dry, cool, and well-ventilated place.[2] | Recommended for chemical stability and to prevent degradation.[3] |
| Incompatible Materials | Strong oxidizing agents, extreme pH conditions | To prevent uncontrolled reactions or degradation.[3] |
| Emergency Exposure - Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | Standard first aid for chemical exposure. |
| Emergency Exposure - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] | Standard first aid for chemical exposure. |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound waste. This procedure is based on general principles of hazardous waste management and should be adapted to comply with institutional and local regulations.
Objective: To safely collect, label, and dispose of this compound waste in accordance with safety and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment for the waste container.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[6]
-
Segregate solid waste (e.g., contaminated lab consumables) from liquid waste.
-
-
Container Selection and Labeling:
-
Select a waste container that is compatible with this compound and any solvents used.
-
Affix a hazardous waste label to the container before adding any waste.[7]
-
Clearly write the full chemical name "this compound" and list all other constituents and their approximate concentrations on the label. Do not use abbreviations or chemical formulas.[7]
-
-
Waste Collection:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[6]
-
Ensure all information on the waste label is accurate and complete before the scheduled pickup.
-
-
Decontamination:
-
Decontaminate any reusable lab equipment that has come into contact with this compound according to your laboratory's standard operating procedures.
-
Dispose of any single-use contaminated materials as solid hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. oehs.tulane.edu [oehs.tulane.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Protocols for Handling Jatrophane 4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel and biologically active compounds. Jatrophane 4, a diterpene from the Euphorbiaceae family, presents a unique molecular structure with significant therapeutic potential.[1] However, like many compounds in its class, it requires careful handling to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your research.
Jatrophanes are a class of compounds known for a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[2] Some jatrophane diterpenes have been shown to have pro-inflammatory and irritant properties.[3] Given the potential for biological activity and the lack of comprehensive toxicological data for this compound specifically, it is crucial to handle this compound with the appropriate precautions. The following procedures are based on best practices for handling hazardous chemical compounds in a laboratory setting and specific recommendations for a closely related compound, Jatrophane 6.[4]
Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in any experimental protocol.[5][6] For this compound, which is a powder, the primary risks include inhalation, skin contact, and eye contact.[1][4] The following table summarizes the required PPE.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields (minimum) or Chemical Splash Goggles | ANSI Z87.1 compliant[5][7] | Protects against dust particles and accidental splashes. |
| Face Shield | To be worn in addition to safety glasses or goggles[5][7] | Required when there is a significant risk of splashing, such as when handling bulk quantities or solutions. | |
| Hand Protection | Chemical-impermeable gloves | Nitrile gloves (disposable) are a minimum requirement.[5] Consider double-gloving.[5] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[4][5] |
| Body Protection | Laboratory Coat | Flame-resistant lab coat recommended.[7] | Protects skin and personal clothing from contamination. |
| Closed-toe shoes and long pants | Required for all laboratory work.[5][8] | Provides a barrier against spills and drops. | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if irritation is experienced.[4] | Prevents inhalation of dust particles, especially when handling the powder outside of a contained environment. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to standard laboratory operating procedures is critical. Engineering controls, such as fume hoods, should be the primary line of defense.[9]
Handling Powdered this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: Conduct all manipulations of the powdered compound within a chemical fume hood to minimize inhalation risk.[9] Use non-sparking tools.[4]
-
Spill Management: In case of a spill, evacuate personnel to a safe area.[4] Avoid dust formation.[4] Collect the spilled material using appropriate methods for hazardous solids and place it in a sealed container for disposal.[4] Do not let the chemical enter drains.[4]
Handling this compound in Solution:
-
Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.
-
Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Storage: Store solutions in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[4]
First Aid Procedures
In the event of exposure, immediate action is necessary.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[4] Consult a doctor.[4]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[4] Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Collection: All materials contaminated with this compound, including gloves, disposable lab coats, and used containers, should be collected in a designated, sealed hazardous waste container.
-
Disposal Method: The collected waste should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or animal feed with the waste material.[4]
Safety Workflow for Handling this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
